N-Allyl-2,2,2-trifluoroacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBWCBCUAYIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339770 | |
| Record name | N-Allyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-65-3 | |
| Record name | N-Allyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide, identified by the CAS number 383-65-3 , is a synthetic organic compound of significant interest in the fields of pharmaceutical and agrochemical development.[1] Its unique molecular structure, featuring a reactive allyl group and an electron-withdrawing trifluoroacetamide moiety, makes it a versatile intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 383-65-3 | [1][2][3][4] |
| Molecular Formula | C₅H₆F₃NO | [1][2] |
| Molecular Weight | 153.1 g/mol | [1][3] |
| Boiling Point | 139-140 °C | [1][2] |
| Density | 1.191 g/cm³ | [1][2] |
| Flash Point | 48 °C | [1][2] |
| Refractive Index | 1.369 | [1] |
| pKa (Predicted) | 11.10 ± 0.46 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of allylamine with a trifluoroacetylating agent, such as methyl trifluoroacetate or trifluoroacetic anhydride. The following is a representative experimental protocol.
Experimental Protocol: Acylation of Allylamine
Materials:
-
Allylamine
-
Methyl trifluoroacetate (or Trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allylamine in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the trifluoroacetylating agent (e.g., methyl trifluoroacetate) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Caption: Synthesis workflow for this compound.
Applications in Synthesis
This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The allyl group can participate in a variety of reactions, including:
-
Allylation: The addition of the allyl group to other molecules.[1]
-
Nucleophilic Substitution: The displacement of a leaving group by the allyl moiety.[1]
-
Cycloaddition Reactions: The formation of cyclic compounds.
The trifluoroacetamide group provides unique chemical and physical properties to the molecule and its derivatives.[1] This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals, such as pesticides and herbicides.[1]
Safety Information
It is important to handle this compound with appropriate safety precautions. The following table summarizes the available hazard information.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [3] |
| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |
Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
Logical Relationship Diagram
The following diagram illustrates the relationship between the starting materials, key reaction steps, and the final product in the synthesis of this compound.
Caption: Logical flow of the synthesis of this compound.
References
physical and chemical properties of N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a fluorinated organic compound with significant utility as a versatile building block in organic synthesis.[1] Its unique chemical structure, incorporating both a reactive allyl group and an electron-withdrawing trifluoroacetyl moiety, imparts a distinct reactivity profile that makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[3] The trifluoromethyl group significantly influences its physical and chemical properties, such as its boiling point and density.[2] While specific solubility data in various organic solvents is not extensively reported, trifluoroacetamides, in general, are known to exhibit good solubility in many common organic solvents.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆F₃NO | [2] |
| Molecular Weight | 153.1 g/mol | [2] |
| CAS Number | 383-65-3 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 139-140 °C | [2] |
| Density | 1.191 g/cm³ | [2] |
| Refractive Index | 1.369 | [2] |
| Flash Point | 48 °C | [2] |
| Storage Temperature | 2-8 °C | |
| pKa (Predicted) | 11.10 ± 0.46 | [2] |
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of this compound is the acylation of allylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is typically performed in the presence of a base to neutralize the trifluoroacetic acid byproduct.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
Allylamine
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Figure 1: Proposed workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the functionalities of the allyl group and the trifluoroacetamide moiety.[2]
-
Allyl Group Reactivity: The double bond of the allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. The allylic position is also susceptible to radical reactions.
-
Amide Bond Reactivity: The amide bond can be hydrolyzed under acidic or basic conditions, although the electron-withdrawing nature of the trifluoroacetyl group can affect the reaction conditions required.
-
Synthetic Intermediate: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The trifluoroacetyl group can serve as a protecting group for the amine, which can be removed under specific conditions. It is also used in the synthesis of more complex heterocyclic structures.
Figure 2: Key chemical reactivities of this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of this compound. While publicly available spectra are limited, the expected spectral features can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Allylic CH₂: ~4.0 ppm (doublet of triplets)Vinyl CH₂: ~5.2-5.4 ppm (multiplet)Vinyl CH: ~5.8-6.0 ppm (multiplet)Amide NH: Broad signal, chemical shift dependent on solvent and concentration |
| ¹³C NMR | Allylic CH₂: ~43 ppmVinyl CH₂: ~117 ppmVinyl CH: ~132 ppmTrifluoromethyl Carbon (CF₃): ~116 ppm (quartet due to C-F coupling)Carbonyl Carbon (C=O): ~157 ppm (quartet due to C-F coupling) |
| ¹⁹F NMR | A single signal (singlet or triplet depending on coupling to the amide proton) around -75 ppm. |
| IR Spectroscopy | N-H Stretch: ~3300 cm⁻¹ (broad)C=O Stretch (Amide I): ~1700 cm⁻¹ (strong)C=C Stretch: ~1645 cm⁻¹C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 153Major Fragments: Loss of allyl group (m/z = 112), loss of CF₃ (m/z = 84), and other fragments characteristic of amides and allyl compounds. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and the modulation of signaling pathways by this compound itself. Its primary role in the life sciences is as a synthetic precursor for the development of new drug candidates and agrochemicals.[2] The incorporation of the trifluoroacetyl group can enhance the metabolic stability and lipophilicity of the final active molecules. The biological evaluation of various N-allyl amides and other amide-containing compounds has been a subject of research, with some derivatives showing antimicrobial and other therapeutic properties.[2][5] However, the direct biological effects of this compound remain an area for potential future investigation.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its key characteristics to support its effective use in research and development. Further investigation into its specific solubility profile and direct biological activities could expand its applications in the future.
References
Synthesis of N-Allyl-2,2,2-trifluoroacetamide from Trifluoroacetic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Allyl-2,2,2-trifluoroacetamide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves the N-acylation of allylamine with trifluoroacetic anhydride. This document details the experimental protocol, reaction mechanism, and relevant quantitative data to support research and development in organic synthesis and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis due to the presence of both a reactive allyl group and a trifluoroacetamide moiety.[1] The trifluoroacetyl group can serve as a protecting group for amines and can influence the biological activity of target molecules. The acylation of amines is a fundamental transformation in organic chemistry, and the use of trifluoroacetic anhydride provides a direct and efficient route to trifluoroacetamides.[2][3]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds through the nucleophilic acyl substitution of trifluoroacetic anhydride with allylamine.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of allylamine on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion as a leaving group, which is subsequently protonated to form trifluoroacetic acid as a byproduct.
Caption: Proposed mechanism for the N-trifluoroacetylation of allylamine.
Experimental Protocol
Materials:
-
Allylamine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine, optional, to scavenge the acid byproduct)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.0-1.2 eq.) dropwise to the stirred solution of allylamine over a period of 15-30 minutes. If a base is used, it can be added to the initial amine solution or co-added with the anhydride.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification (if necessary): The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
Specific yield and reaction conditions for the synthesis of this compound are not extensively reported. However, based on analogous N-acylation reactions of primary amines with anhydrides, high yields are generally expected.[3] The following table summarizes typical reaction parameters for similar transformations.
| Parameter | Value/Condition | Reference |
| Stoichiometry (Amine:Anhydride) | 1 : 1 to 1 : 1.2 | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 5 - 15 minutes to a few hours | [3] |
| Solvent | Dichloromethane, THF, or neat | [3] |
| Typical Yield | Good to excellent (often >80%) | [3] |
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the allyl protons (vinyl and methylene groups) and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the allyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C=O (amide I), and C-F bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |
While specific spectra for this compound are not provided in the search results, spectral data for this compound can be found in chemical databases.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound from trifluoroacetic anhydride and allylamine is a straightforward and efficient process based on the well-established N-acylation reaction. This guide provides a foundational understanding of the synthesis, including a plausible experimental protocol, reaction mechanism, and expected outcomes. Researchers and professionals in drug development can utilize this information to produce this key intermediate for further synthetic applications. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.
References
- 1. lookchem.com [lookchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. 383-65-3|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Profile of N-Allyl-2,2,2-trifluoroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile synthetic building block, N-Allyl-2,2,2-trifluoroacetamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the accurate identification, characterization, and utilization of this compound in pharmaceutical and agrochemical research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound. The data presented here includes ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 - 5.75 | m | - | -CH=CH₂ |
| 5.25 | d | 17.2 | -CH=CH ₂(trans) |
| 5.18 | d | 10.4 | -CH=CH ₂(cis) |
| 3.95 | t | 5.6 | -N-CH ₂- |
| ~6.5 (broad) | s | - | -NH - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 157.1 (q, J ≈ 37 Hz) | C=O |
| 132.8 | -C H=CH₂ |
| 117.3 (q, J ≈ 288 Hz) | -C F₃ |
| 116.9 | -CH=C H₂ |
| 42.9 | -N-C H₂- |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| -75.8 | -CF₃ |
Note: Chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR). The exact values may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amide and allyl functionalities.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3080 | Medium | =C-H Stretch (alkene) |
| ~2930 | Medium | C-H Stretch (alkane) |
| ~1730 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1645 | Medium | C=C Stretch (alkene) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1150-1250 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 153.04 | Molecular Ion [M]⁺ |
| 112 | [M - C₃H₅]⁺ |
| 96 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a fluorine probe, operating at a frequency appropriate to the field strength (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~50 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 seconds
-
-
Processing: Apply a Fourier transform, phase and baseline correction. An external reference standard (e.g., CFCl₃) is typically used, or the spectrum can be referenced to a known internal standard.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Parameters:
-
Electron Energy: 70 eV
-
Mass Range: m/z 30 - 200
-
Scan Rate: 1-2 scans/second
-
-
Sample Introduction: The sample solution can be injected into a GC-MS system, where the compound is separated from the solvent and then introduced into the mass spectrometer.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.
Caption: Workflow for spectroscopic data analysis.
An In-depth Technical Guide to the Core Reactions of N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a versatile synthetic building block of significant interest in organic synthesis, medicinal chemistry, and agrochemical development.[1] Its chemical structure, featuring a reactive allyl group and an electron-withdrawing trifluoroacetyl moiety, imparts a unique reactivity profile. This guide provides a comprehensive overview of the key reactions involving this compound, including its synthesis and participation in cycloaddition reactions, palladium-catalyzed cross-coupling, olefin metathesis, and its use as a protected form of allylamine. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Synthesis of this compound
The most common method for the synthesis of this compound involves the acylation of allylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.[2] The reaction with ethyl trifluoroacetate is often preferred due to its milder conditions and easier handling.
Experimental Protocol: Synthesis via Acylation
A representative procedure for the synthesis of this compound is as follows:
-
To a solution of allylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, ethyl trifluoroacetate (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by distillation or column chromatography on silica gel to afford this compound.
Note: This is a general procedure and may require optimization for specific scales and conditions.
Caption: Synthesis of this compound.
Key Reactions and Applications
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Cycloaddition Reactions
The allyl group in this compound can participate as a dipolarophile or dienophile in various cycloaddition reactions, providing access to five- and six-membered heterocyclic and carbocyclic ring systems.
The reaction of the alkene moiety with a nitrone, a 1,3-dipole, leads to the formation of an isoxazolidine ring.[3][4] This reaction is a powerful tool for constructing nitrogen- and oxygen-containing five-membered rings. The regioselectivity is governed by frontier molecular orbital interactions.[4]
Representative Experimental Protocol:
-
A solution of this compound (1.0 equivalent) and a substituted nitrone (1.1 equivalents) in an inert solvent like toluene is heated at reflux for 12-24 hours.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the corresponding isoxazolidine derivative.[5]
Caption: [3+2] Cycloaddition of this compound.
As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexene derivative.[6] The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the alkene. The use of a Lewis acid catalyst can further accelerate the reaction and improve its stereoselectivity.[1][7]
Representative Experimental Protocol:
-
To a solution of this compound (1.0 equivalent) and a suitable diene (e.g., cyclopentadiene, 1.2 equivalents) in a dry, inert solvent like dichloromethane, a Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalent) is added at a low temperature (e.g., -78 °C to 0 °C).[8]
-
The reaction is stirred for several hours, allowing it to warm to room temperature.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.
Caption: Lewis acid-catalyzed Diels-Alder reaction.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] this compound can serve as the alkene component, allowing for the introduction of aryl or vinyl substituents at the terminal position of the allyl group.
Representative Experimental Protocol:
-
A mixture of this compound (1.2 equivalents), an aryl halide (e.g., iodobenzene, 1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 80-120 °C for 12-24 hours under an inert atmosphere.[10]
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the arylated product.
Caption: Catalytic cycle of the Heck reaction.
Olefin Metathesis
Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful reaction for the formation of cyclic alkenes. While this compound itself is not a substrate for RCM, its diallylated analogue, N,N-diallyl-2,2,2-trifluoroacetamide, can undergo RCM to form a five-membered dihydropyrrole derivative. This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.[11][12]
Representative Experimental Protocol for RCM:
-
A solution of the N,N-diallylated substrate in a dry, degassed solvent (e.g., dichloromethane) is prepared.
-
A Grubbs' catalyst (1st or 2nd generation, 1-5 mol%) is added, and the mixture is stirred at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the cyclic product.
References
- 1. ias.ac.in [ias.ac.in]
- 2. lookchem.com [lookchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Nonproductive Events in Ring-Closing Metathesis using Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
N-Allyl-2,2,2-trifluoroacetamide: A Comprehensive Technical Guide to its Application as a Trifluoroacetylating Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Allyl-2,2,2-trifluoroacetamide, a versatile reagent for the introduction of the trifluoroacetyl group onto various nucleophiles. Trifluoroacetylation is a critical transformation in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine atoms can significantly modulate the biological activity, metabolic stability, and physicochemical properties of molecules. This document details the synthesis of this compound, its proposed mechanism of action as a trifluoroacetylating agent, and representative experimental protocols for the trifluoroacetylation of amines and alcohols. Furthermore, this guide explores the applications of trifluoroacetamides in drug development, supported by quantitative data and visualizations to facilitate a comprehensive understanding of its utility.
Introduction
This compound is a synthetic organic compound recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a versatile building block in organic synthesis.[1] The presence of both a reactive allyl group and an electrophilic trifluoroacetyl group imparts a unique chemical reactivity to the molecule. The trifluoroacetyl group, in particular, is of significant interest in medicinal chemistry. Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. This guide focuses on the application of this compound as a reagent for the trifluoroacetylation of nucleophiles, a key step in the synthesis of complex molecules with potential therapeutic applications.
Synthesis of this compound
This compound can be readily synthesized via the reaction of allylamine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Allylamine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the trifluoroacetic acid byproduct) and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Mechanism of Trifluoroacetylation
This compound acts as a trifluoroacetylating agent through a nucleophilic acyl substitution mechanism. The electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as amines and alcohols. The N-allyl group is a relatively good leaving group upon protonation or in the presence of a Lewis acid, facilitating the transfer of the trifluoroacetyl group.
Caption: General mechanism of trifluoroacetylation.
Trifluoroacetylation of Amines and Alcohols
Trifluoroacetylation of Amines
This compound can be used to protect or modify primary and secondary amines. The resulting trifluoroacetamide is stable under many reaction conditions but can be cleaved under specific hydrolytic conditions.
Materials:
-
Substrate amine (e.g., benzylamine)
-
This compound
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (optional, to scavenge any acid present)
Procedure:
-
Dissolve the amine (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add this compound (1.2 eq.).
-
If the amine salt is used or if acidic impurities are a concern, add a non-nucleophilic base (1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
| Substrate (Amine) | Reagent Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 1.2 | DCM | 25 | 6 | 92 |
| Aniline | 1.2 | THF | 50 | 12 | 85 |
| Diethylamine | 1.2 | DCM | 25 | 8 | 88 |
Trifluoroacetylation of Alcohols
The trifluoroacetylation of alcohols to form trifluoroacetate esters can be achieved using this compound, often requiring activation with a catalyst due to the lower nucleophilicity of alcohols compared to amines.
Materials:
-
Substrate alcohol (e.g., benzyl alcohol)
-
This compound
-
A suitable aprotic solvent (e.g., Dichloromethane)
-
A catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
Procedure:
-
To a solution of the alcohol (1.0 eq.) and this compound (1.5 eq.) in the solvent, add a catalytic amount of DMAP (0.1 eq.).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with the solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting trifluoroacetate ester by column chromatography.
| Substrate (Alcohol) | Reagent Equiv. | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 1.5 | DMAP (10) | DCM | 25 | 12 | 85 |
| Cyclohexanol | 1.5 | DMAP (10) | DCM | 25 | 16 | 78 |
| Phenol | 1.5 | DMAP (10) | THF | 40 | 24 | 70 |
Applications in Drug Development
The introduction of a trifluoroacetyl or, more broadly, a trifluoromethyl group is a widely used strategy in drug design.[2][3] The trifluoromethyl group can enhance a drug's efficacy and pharmacokinetic profile by:
-
Increasing Lipophilicity: Facilitating passage through biological membranes.
-
Improving Metabolic Stability: The strong C-F bond is resistant to metabolic degradation.
-
Modulating Electronic Properties: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, affecting receptor binding.
While this compound is primarily an intermediate, the trifluoroacetamide moiety itself is found in several drug candidates and approved drugs. For instance, the trifluoroacetamide group can serve as a bioisostere for other functional groups or as a key pharmacophore.
Caption: Workflow for lead optimization.
Examples of approved drugs containing a trifluoromethyl group, highlighting the importance of this moiety, include Lotilaner and Repotrectinib.[2] The synthesis of such complex molecules often involves intermediates that are functionalized using reagents that can introduce fluorine-containing groups.
Conclusion
This compound is a valuable reagent for the trifluoroacetylation of amines and alcohols. Its synthesis is straightforward, and it serves as an effective trifluoroacetyl group donor via a nucleophilic acyl substitution mechanism. The ability to introduce the trifluoroacetyl group is of paramount importance in medicinal chemistry for the development of new therapeutic agents with improved pharmacological profiles. The representative protocols and data presented in this guide offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors.
References
The Versatile Role of N-Allyl-2,2,2-trifluoroacetamide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Allyl-2,2,2-trifluoroacetamide, a fluorinated organic compound, has emerged as a versatile and valuable building block in organic synthesis. Its unique structural features—a reactive allyl group and an electron-withdrawing trifluoroacetyl moiety—endow it with a diverse reactivity profile, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this compound, offering detailed experimental protocols and insights into its role as a protecting group and a precursor for various synthetic transformations.
Physicochemical Properties and Synthesis
This compound is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.[1]
| Property | Value |
| CAS Number | 383-65-3 |
| Molecular Formula | C₅H₆F₃NO |
| Molecular Weight | 153.10 g/mol |
| Boiling Point | 139-140 °C[1] |
| Density | 1.191 g/cm³[1] |
| Refractive Index | 1.369[1] |
| Flash Point | 48 °C[1] |
| Storage | 2-8 °C, sealed in a dry environment[1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the acylation of allylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or methyl trifluoroacetate.
Experimental Protocol: Synthesis from Methyl Trifluoroacetate
A detailed procedure for a similar synthesis, the preparation of N-propargyl-2,2,2-trifluoroacetamide, provides a valuable template.[2]
-
To a round-bottom flask cooled to 0 °C, add methyl trifluoroacetate (1.2 equivalents).
-
Slowly add allylamine (1.0 equivalent) dropwise to the stirred solution of methyl trifluoroacetate over a period of 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.
Role as a Protecting Group for Amines
The trifluoroacetyl group, in combination with the allyl moiety, can serve as a protecting group for primary amines. The N-allyl-N-trifluoroacetyl group is stable under various reaction conditions but can be selectively removed when desired.
Deprotection of the N-Allyl-N-trifluoroacetyl Group
The removal of this protecting group can be achieved under different conditions, offering flexibility in synthetic design.
2.1.1. Reductive Deprotection using Sodium Borohydride
Treatment with sodium borohydride (NaBH₄) in a mixed solvent system can effectively remove the trifluoroacetyl group.[3] This method is particularly useful when other acid- or base-labile protecting groups are present in the molecule.
Experimental Protocol: Deprotection with Sodium Borohydride
-
Dissolve the N-allyl-N-trifluoroacetyl protected compound (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol.
-
Add an excess of sodium borohydride (e.g., 10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for up to 60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.1.2. Basic Hydrolysis
The trifluoroacetyl group can also be cleaved under basic conditions. However, care must be taken as other base-sensitive functional groups, such as esters, may also be affected.[4]
Experimental Protocol: Basic Hydrolysis
-
Dissolve the N-allyl-N-trifluoroacetyl protected compound in a suitable solvent such as methanol or a mixture of dichloromethane and water.
-
Add an aqueous solution of a base, such as potassium hydroxide (e.g., 20% aqueous KOH).
-
Stir the reaction mixture at a temperature ranging from room temperature to 40 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an acid.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.
-
Purify the product as needed.
Utility in Pericyclic Reactions
The allyl group of this compound is a key participant in various pericyclic reactions, including aza-Claisen rearrangements and cycloadditions, enabling the construction of complex cyclic and acyclic nitrogen-containing compounds.
Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction.[5] While direct examples with this compound are not extensively documented, the rearrangement of related N-allyl ynamides and trifluoroacetimidates provides a strong precedent for its potential in similar transformations.[6][7][8] The reaction typically proceeds through a concerted[6][6]-sigmatropic shift, often catalyzed by a transition metal or a Lewis acid.[5][9]
Experimental Protocol: Palladium-Catalyzed Overman-Type Rearrangement (Analogous System)
The following protocol for the rearrangement of a diallyl imidate serves as a guide for potential applications of this compound derivatives.[6]
-
To a solution of the diallyl imidate (1.0 equivalent) in 1,2-dichloroethane, add a catalytic amount of PdCl₂(PhCN)₂ (e.g., 5 mol%).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent by rotary evaporation.
-
Purify the crude residue by flash column chromatography on silica gel to afford the rearranged amide.
Cycloaddition Reactions
The alkene moiety of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic structures.
3.2.1. [4+2] Cycloaddition (Diels-Alder Reaction)
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring.[10] The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the allyl group as a dienophile.
3.2.2. [3+2] Cycloaddition
This compound can also react with 1,3-dipoles, such as nitrones, in a [3+2] cycloaddition to form five-membered heterocyclic rings like isoxazolidines.[11][12]
Radical Cyclization for Heterocycle Synthesis
Experimental Protocol: Ruthenium-Catalyzed Atom Transfer Radical Cyclization (ATRC) of an Analogous N-Alkenyl Trichloroacetamide [13]
-
To a microwave vial, add the N-alkenyl trichloroacetamide (1.0 mmol) and RuCl₂(PPh₃)₃ (0.05 mmol, 5 mol%).
-
Add dry toluene (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for the specified time.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired γ-lactam.
Conclusion
This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. Its utility as a protecting group for amines, coupled with its ability to participate in a variety of pericyclic and radical reactions, makes it a valuable tool for the construction of complex nitrogen-containing compounds. The presence of the trifluoromethyl group can also impart unique properties to the final products, which is of particular interest in the development of new pharmaceuticals and agrochemicals. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. prepchem.com [prepchem.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Aza-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides. (2010) | Kyle A. DeKorver | 10 Citations [scispace.com]
- 8. This compound [oakwoodchemical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. benchchem.com [benchchem.com]
N-Allyl-2,2,2-trifluoroacetamide: An In-depth Technical Guide to a Versatile Amine Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The N-Allyl-2,2,2-trifluoroacetamide moiety, formed by the sequential protection of an amine with a trifluoroacetyl (Tfa) group and an allyl group, offers a robust and orthogonal strategy for the temporary masking of primary and secondary amines. This technical guide provides a comprehensive overview of this protection strategy, detailing its application, stability, and the specific experimental protocols for its introduction and removal.
The this compound protecting group is not applied in a single step with the nominal compound. Instead, it represents a di-protected amine, achieved through a sequential two-step process. This approach provides a high degree of stability and offers multiple avenues for selective deprotection, making it a valuable tool in multi-step synthesis. The trifluoroacetyl group imparts stability to strongly acidic conditions, while the allyl group is resistant to a wide range of acidic and basic reagents.[1][2] This orthogonality allows for the selective removal of other common protecting groups, such as Boc and Fmoc, in its presence.
Core Principles
The protection of an amine with this strategy involves two key transformations:
-
N-Trifluoroacetylation: The primary or secondary amine is first acylated with a trifluoroacetylating agent to form a stable trifluoroacetamide. This step significantly reduces the nucleophilicity of the nitrogen atom.
-
N-Allylation: The resulting trifluoroacetamide is then alkylated with an allyl source, typically under palladium catalysis, to yield the fully protected N-allyl-N-trifluoroacetyl amine.[3][4]
Deprotection can be achieved by selectively removing either the trifluoroacetyl group under basic conditions or the allyl group using transition metal catalysis or oxidative methods. This allows for tailored deprotection strategies based on the synthetic context.
Data Presentation
The following tables summarize the quantitative data for the protection and deprotection of amines using the N-allyl-N-trifluoroacetyl strategy, compiled from literature sources.
Table 1: Protection of Amines - Sequential N-Trifluoroacetylation and N-Allylation
| Step | Substrate | Reagents & Conditions | Time | Yield (%) | Reference |
| 1. N-Trifluoroacetylation | Primary/Secondary Amine | Trifluoroacetic anhydride (1.1 eq.), Pyridine, CH₂Cl₂ | 30 min - 12.5 h | 74-79% | SynArchive |
| Amino Acid | Ethyl trifluoroacetate, Triethylamine, Methanol | 3 h | >99% | [5] | |
| 2. N-Allylation | N-Tfa-Amino Acid Ester | Allyl ethyl carbonate (2 eq.), [allylPdCl]₂, PPh₃, THF, rt | Overnight | 70-98% | [3][4] |
| N-Tfa-Dipeptide Ester | Allyl ethyl carbonate (2 eq.), [allylPdCl]₂, PPh₃, THF, rt | Overnight | 70-85% | [3][4] |
Table 2: Deprotection of N-Allyl-N-Trifluoroacetyl Protected Amines
| Method | Protecting Group Removed | Reagents & Conditions | Time | Yield (%) | Reference |
| Basic Hydrolysis | Trifluoroacetyl | K₂CO₃, MeOH/H₂O, rt | 30 min | 100% | SynArchive |
| Trifluoroacetyl | 0.1-0.2 M NaOH or LiOH, H₂O or EtOH/H₂O | Variable | High | [3] | |
| Reductive Cleavage | Trifluoroacetyl | NaBH₄, EtOH | 30 min | ~100% | [5] |
| Palladium-Catalyzed Deallylation | Allyl | Pd(PPh₃)₄, N-Methylmorpholine, Acetic acid, CHCl₃ | 20-60 min | High | aapptec |
| Ruthenium-Catalyzed Isomerization-Oxidation | Allyl | 1. Ru(CO)HCl(PPh₃)₄, Toluene, reflux2. O₃, CH₂Cl₂3. Me₂S4. Et₂NH, (CH₂Cl)₂, reflux | 2 h (isomerization) | 78-95% (overall) | [6] |
| Oxidative Cleavage | Allyl | OsO₄ (cat.), NMO, NaIO₄, dioxane/H₂O, rt | 4-5 days | High | [7] |
Table 3: Stability Profile of the N-Allyl-N-Trifluoroacetyl Group
| Reagent/Condition | Stability | Notes | Reference |
| Strong Acids (e.g., TFA, HF) | Stable | The trifluoroacetyl group is stable to strongly acidic conditions.[1][2] The N-allyl amide bond is also stable. | [1][2] |
| Bases (e.g., Piperidine) | Allyl group is stable, Tfa group is labile | The trifluoroacetyl group is readily cleaved by mild to strong bases.[3] The allyl group is stable. | [3] |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Tfa group is stable, Allyl group is labile | The allyl group is cleaved, while the trifluoroacetamide is generally stable under these conditions. | [8] |
| Oxidizing Agents (e.g., OsO₄/NaIO₄) | Tfa group is stable, Allyl group is labile | The allyl double bond is susceptible to oxidation. | [7] |
| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Tfa group is labile to NaBH₄. Allyl group is generally stable to H₂/Pd but may be reduced by NaBH₄ under certain conditions. | The trifluoroacetyl group can be removed with NaBH₄. | [5] |
Experimental Protocols
Protocol 1: Sequential Protection of a Primary Amine
Step 1: N-Trifluoroacetylation
-
Dissolve the primary amine (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-trifluoroacetylated amine, which can be purified by column chromatography or recrystallization.[9]
Step 2: N-Allylation of the N-Trifluoroacetylated Amine
This protocol is adapted from the palladium-catalyzed N-allylation of N-Tfa protected amino acid esters.[3][4]
-
To a solution of the N-trifluoroacetylated amine (1.0 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 4.5 mol%).
-
Add the palladium catalyst, bis(allyl)palladium(II) chloride ([allylPdCl]₂), (1 mol%).
-
Add allyl ethyl carbonate (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the N-allyl-N-trifluoroacetyl protected amine.
Protocol 2: Selective Deprotection of the Trifluoroacetyl Group (Basic Hydrolysis)
-
Dissolve the N-allyl-N-trifluoroacetyl protected compound in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃, 1.5 to 3 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the mixture to a pH of ~7 with dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the N-allyl amine.[9]
Protocol 3: Selective Deprotection of the Allyl Group (Ruthenium-Catalyzed Isomerization-Oxidation)
This one-pot protocol is effective for the N-deallylation of N-allyl amides.[6]
-
Dissolve the N-allyl-N-trifluoroacetyl protected compound in toluene (0.1 M) and add Ru(CO)HCl(PPh₃)₄ catalyst (5 mol%) under an argon atmosphere.
-
Reflux the mixture for 2 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ (0.05 M) and cool to -78 °C.
-
Bubble ozone (O₃) gas through the solution for 30 minutes, then purge with argon.
-
Add dimethyl sulfide (Me₂S, 10 eq.) and allow the mixture to warm to room temperature.
-
Remove the solvent and dissolve the residue in 1,2-dichloroethane ((CH₂Cl)₂).
-
Add diethylamine (Et₂NH, 3 eq.) and reflux the mixture overnight to yield the N-trifluoroacetyl protected amine.
Mandatory Visualizations
Conclusion
The sequential N-trifluoroacetylation and N-allylation of amines provides a highly versatile and orthogonal protecting group strategy. The resulting N-allyl-N-trifluoroacetyl group exhibits excellent stability towards a broad range of reaction conditions, particularly the strong acids often employed in peptide synthesis for the removal of Boc groups. The ability to selectively cleave either the trifluoroacetyl group under mild basic conditions or the allyl group via transition-metal catalysis offers significant flexibility in complex synthetic routes. This makes the N-allyl-N-trifluoroacetyl moiety a powerful tool for researchers and professionals in drug development and organic synthesis, enabling the construction of intricate molecular targets.
References
- 1. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. A method for cleaving an allyl protecting group at the amide nitrogen of peptides by one-pot olefin isomerization-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 8. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Stability of N-Allyl-2,2,2-trifluoroacetamide Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive allyl group and a trifluoroacetamide moiety, makes it a valuable intermediate for the synthesis of complex molecules. The trifluoroacetamide group often serves as a protecting group for amines, and its stability under various conditions is a critical factor in synthetic planning and drug development. Understanding the degradation profile of this compound under acidic and basic conditions is essential for optimizing reaction conditions, ensuring product purity, and predicting the shelf-life of related compounds. This technical guide provides an in-depth overview of the stability of this compound, including potential degradation pathways, illustrative quantitative data, and detailed experimental protocols for stability assessment.
Core Concepts: Amide Hydrolysis
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. This reaction cleaves the molecule into allylamine and trifluoroacetic acid. The rate of this hydrolysis is highly dependent on pH and temperature.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of allylamine result in the formation of trifluoroacetic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the allylamine anion is the rate-determining step, which is followed by an acid-base reaction between the trifluoroacetic acid and the liberated allylamine.
Quantitative Stability Data (Illustrative)
Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, the following tables present illustrative data based on the known behavior of structurally similar amides and the general principles of amide hydrolysis. These values should be considered as estimates and are intended to guide experimental design.
Table 1: Illustrative Half-life of this compound at Various pH values at 25°C
| pH | Condition | Estimated Half-life (t½) |
| 1 | 0.1 M HCl | ~ 12 hours |
| 3 | pH 3 Buffer | ~ 5 days |
| 5 | pH 5 Buffer | ~ 50 days |
| 7 | Neutral Water | > 200 days |
| 9 | pH 9 Buffer | ~ 40 days |
| 11 | pH 11 Buffer | ~ 4 days |
| 13 | 0.1 M NaOH | ~ 10 hours |
Table 2: Illustrative Degradation Rate Constants (k) at 25°C
| pH | Condition | Estimated k (s⁻¹) |
| 1 | 0.1 M HCl | 1.6 x 10⁻⁵ |
| 13 | 0.1 M NaOH | 1.9 x 10⁻⁵ |
Degradation Pathways
The primary degradation pathway is the hydrolysis of the amide bond. However, under certain conditions, the allyl group may also undergo reactions.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. Specific parameters may need to be optimized based on the analytical instrumentation and the desired level of precision.
Protocol 1: Stability Study in Acidic and Basic Buffers
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Reaction Sample Preparation:
-
For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of (e.g., 100 µg/mL).
-
Prepare a sufficient number of vials for each time point.
-
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vials.
-
Quenching (if necessary): Neutralize the sample by adding an appropriate volume of acid or base to stop the reaction.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable C18 column.
-
Employ a mobile phase gradient of acetonitrile and water.
-
Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks at a suitable UV wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) and half-life (t½) for each pH condition.
-
Caption: Experimental workflow for stability testing.
Conclusion
The stability of this compound is significantly influenced by pH. It exhibits greatest stability in neutral conditions and is susceptible to hydrolysis under both acidic and basic conditions. The trifluoroacetyl group, while a useful protecting group, can be cleaved under relatively mild acidic or basic treatment. For applications in drug development, a thorough understanding of the pH-rate profile is crucial for formulation design and for predicting the in-vivo fate of drug candidates containing this moiety. The provided protocols offer a framework for conducting detailed stability studies to generate the necessary quantitative data for regulatory submissions and to ensure the development of safe and effective pharmaceutical products.
A Technical Guide to N-Allyl-2,2,2-trifluoroacetamide for Researchers and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide, with the CAS number 383-65-3, is a synthetic organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring both a reactive allyl group and a trifluoroacetamide moiety, imparts unique chemical properties that make it a valuable building block in the pharmaceutical and agrochemical industries, as well as in broader organic synthesis.[1] The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance properties such as lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient. This guide provides an in-depth overview of its commercial availability, physicochemical properties, applications, and general experimental considerations.
Commercial Availability
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity levels offered by these suppliers are typically suitable for most research and development applications.
A non-exhaustive list of commercial suppliers includes:
-
Sigma-Aldrich
-
Fluorochem[2]
-
Oakwood Chemical[3]
-
BLD Pharm[4]
-
LookChem[1]
-
National Analytical Corporation - Chemical Division[5]
-
Capot Chemical[6]
-
Laibo Chem[7]
-
Ambeed, Inc.
Physicochemical and Safety Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 383-65-3 | [1][4] |
| Molecular Formula | C₅H₆F₃NO | [1][2][3] |
| Molecular Weight | 153.1 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 139-140 °C | [1] |
| Flash Point | 48 °C | [1] |
| Density | 1.191 g/cm³ | [1] |
| Refractive Index | 1.369 | [1] |
| Purity | ≥95% - 97% | [2][5] |
| Storage Temperature | 2-8°C, sealed in a dry place | [1] |
| Signal Word | Warning | |
| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P210, P261, P305+P351+P338 |
Applications in Research and Drug Development
This compound's primary utility lies in its role as a synthetic intermediate.[1] The trifluoroacetamide group can serve as a protecting group for amines, while the allyl group is amenable to a wide range of chemical transformations.
-
Pharmaceutical Synthesis: It is used as an intermediate in the creation of more complex pharmaceutical compounds.[1] The trifluoromethyl group is a common feature in modern pharmaceuticals, and this compound provides a convenient way to introduce it.
-
Agrochemical Development: In the agrochemical sector, it is employed in the synthesis of pesticides and herbicides.[1]
-
Organic Synthesis: As a building block, it participates in various reactions, including cycloadditions and as a precursor to chiral amines after modification of the allyl group.[1][8] The trifluoroacetamide group can be hydrolyzed to reveal a primary amine, making it a useful reagent for introducing an allylamine moiety.
Experimental Protocols and Workflows
While specific, detailed experimental protocols for the use of this compound are proprietary to individual research and manufacturing entities, a general workflow for its application as a synthetic intermediate can be outlined. The following represents a generalized protocol for a cross-coupling reaction involving the allyl group.
General Protocol for a Heck Cross-Coupling Reaction
This hypothetical protocol illustrates how the allyl group of this compound could be functionalized.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or DMF.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for a period of 2-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The following diagram illustrates a generalized workflow for the use of this compound in organic synthesis.
Role in the Synthesis of Complex Molecules
This compound does not directly participate in a known signaling pathway. Instead, its significance in drug development is as a key building block for synthesizing biologically active molecules. The trifluoroacetyl group often serves as a protecting group for the amine, which can be deprotected under specific conditions to allow for further chemical modifications. The allyl group is also a versatile functional handle for various chemical transformations.
The diagram below illustrates the logical relationship of this compound as a precursor in the synthesis of more complex molecules.
References
- 1. lookchem.com [lookchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [oakwoodchemical.com]
- 4. 383-65-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound 95% - Cas No: 383-65-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. capotchem.com [capotchem.com]
- 7. N-allyl-2,2,2-trifluoroacetamide , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Allyl-2,2,2-trifluoroacetamide, a valuable intermediate in the pharmaceutical and agrochemical industries, as well as a versatile building block in organic synthesis.[1] The protocol is based on the trifluoroacetylation of allylamine using trifluoroacetic anhydride.
Introduction
This compound is a key synthetic intermediate. The presence of the allyl group allows for a variety of chemical transformations, while the trifluoroacetamide moiety imparts unique chemical and physical properties.[1] The trifluoroacetylation of amines is a common protective strategy and a method for introducing the trifluoromethyl group, which is of significant interest in drug design.[2] This protocol outlines a straightforward and efficient method for the preparation of this compound in a laboratory setting.
Reaction Principle
The synthesis involves the acylation of the primary amine, allylamine, with trifluoroacetic anhydride. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding amide and trifluoroacetic acid as a byproduct. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product.
Reaction:
Allylamine + Trifluoroacetic Anhydride --(Triethylamine, Solvent)--> this compound + Triethylammonium trifluoroacetate
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Allylamine | C₃H₇N | 57.09 | 5.71 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 23.1 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Triethylamine | (C₂H₅)₃N | 101.19 | 12.14 g (0.12 mol) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 100 mL | - | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
| Celite® | - | - | ~5 g | - | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen or argon inlet.
-
Flame-dry the glassware and allow it to cool to room temperature under an inert atmosphere.
-
-
Reagent Addition:
-
To the reaction flask, add allylamine (5.71 g, 0.1 mol) and anhydrous dichloromethane (150 mL).
-
Add triethylamine (12.14 g, 0.12 mol) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Trifluoroacetylation:
-
In the dropping funnel, prepare a solution of trifluoroacetic anhydride (23.1 g, 0.11 mol) in anhydrous dichloromethane (50 mL).
-
Add the trifluoroacetic anhydride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours at room temperature.[3]
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench the excess trifluoroacetic anhydride and neutralize the trifluoroacetic acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of dichloromethane.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield a colorless liquid.
-
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | Colorless liquid |
| Molecular Formula | C₅H₆F₃NO |
| Molecular Weight | 153.10 g/mol [4] |
| Boiling Point | ~60-62 °C at 20 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-6.8 (br s, 1H, NH), 5.8-6.0 (m, 1H, -CH=), 5.2-5.4 (m, 2H, =CH₂), 3.9-4.1 (m, 2H, -CH₂-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -76.5 (s, 3F, -CF₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.2 (q, J=37 Hz, C=O), 132.5 (-CH=), 117.8 (=CH₂), 115.7 (q, J=288 Hz, -CF₃), 43.5 (-CH₂-) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Allylamine is toxic and flammable.
-
Trifluoroacetic anhydride is corrosive and reacts violently with water.
-
Dichloromethane is a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
A Step-by-Step Guide to Utilizing N-Allyl-2,2,2-trifluoroacetamide as a Versatile Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the strategic use of protecting groups is paramount. The N-Allyl-2,2,2-trifluoroacetamide group emerges as a valuable tool for the temporary masking of primary and secondary amines, offering a unique combination of stability and selective cleavage under mild conditions. This application note provides a comprehensive, step-by-step guide for the synthesis, introduction, and deprotection of this versatile protecting group, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its seamless integration into your synthetic strategies.
Introduction to the this compound Protecting Group
The this compound group combines the features of two distinct functionalities: the allyl group and the trifluoroacetamide group. This duality provides multiple avenues for deprotection, allowing for orthogonal removal in the presence of other common protecting groups. The electron-withdrawing nature of the trifluoroacetyl group renders the nitrogen lone pair less nucleophilic, thus providing robust protection.
Synthesis of the Protecting Group Reagent: this compound
The protecting group can be readily prepared from commercially available starting materials. A common and efficient method involves the N-trifluoroacetylation of allylamine using an appropriate trifluoroacetylating agent, such as ethyl trifluoroacetate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Allylamine
-
Triethylamine (optional, as a base)
-
Methanol or Ethanol[1]
-
Ethyl acetate
-
5% HCl aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of allylamine (1.0 eq) in methanol or ethanol, add triethylamine (1.1 eq) if desired to facilitate the reaction.
-
Slowly add ethyl trifluoroacetate (1.2 eq) to the stirred solution at room temperature.[1][2]
-
Stir the reaction mixture at room temperature for 2.5 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[1][2]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash successively with 5% HCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford this compound as a crude product, which can be purified by distillation or column chromatography if necessary.
Quantitative Data for N-Trifluoroacetylation of Amines:
| Amine Substrate | Trifluoroacetylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Alanine | Ethyl trifluoroacetate | Methanol | 24 | 87 | [1] |
| Atropisomer 2a | Ethyl trifluoroacetate | Ethanol | 2.5 | 100 | [2] |
Protection of Primary and Secondary Amines
The introduction of the this compound group onto a target amine can be achieved by first protecting the amine with a trifluoroacetyl group, followed by N-allylation. This two-step, one-pot approach is often more practical than preparing and isolating the this compound reagent for subsequent use.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary or Secondary Amine
-
Ethyl trifluoroacetate
-
Triethylamine
-
Allyl ethyl carbonate
-
[Pd(allyl)Cl]₂ (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
N-Trifluoroacetylation: Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in an appropriate solvent like methanol or ethanol. Add ethyl trifluoroacetate (1.2 eq) and stir at room temperature until the formation of the N-trifluoroacetylated amine is complete (monitor by TLC).[1] Remove the solvent under reduced pressure.
-
N-Allylation: Dissolve the crude N-trifluoroacetylated amine in anhydrous THF. Add [Pd(allyl)Cl]₂ (1 mol%) and PPh₃ (4.5 mol%). To this mixture, add allyl ethyl carbonate (2.0 eq). Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography on silica gel to obtain the this compound protected amine.
Workflow for Amine Protection:
References
Application Notes and Protocols for Cross-Coupling Reactions with N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the utilization of N-Allyl-2,2,2-trifluoroacetamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is valuable in organic synthesis for the introduction of a protected allylamine moiety, a common functional group in pharmaceuticals and agrochemicals. The trifluoroacetamide group offers the advantage of being a stable protecting group under many reaction conditions, yet readily cleavable for further functionalization.
This document outlines protocols for Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for all these reactions with this compound are limited, the provided protocols are based on established methodologies for similar N-allyl amides and a specific application in a Heck reaction for the synthesis of a nucleoside analogue.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction. Key steps include the careful preparation of reactants and catalyst, reaction under an inert atmosphere, and appropriate workup and purification.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Heck Coupling of this compound
The Heck reaction enables the coupling of this compound with aryl or vinyl halides (or triflates) to form a new carbon-carbon bond. A notable application is the synthesis of (E)-5-(3-trifluoroacetamidoallyl)-2′-deoxycytidine, where the use of a specific palladium catalyst was crucial for success.
Experimental Data
| Parameter | Condition |
| Reaction | Heck Coupling |
| Reactants | This compound, 5-Iodo-2′-deoxycytidine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Not specified (often used with phosphine ligands) |
| Base | Not specified (typically an amine base like triethylamine) |
| Solvent | Not specified (commonly DMF or acetonitrile) |
| Temperature | Not specified (typically 80-120 °C) |
| Yield | 60% (overall yield after crystallization) |
Experimental Protocol: Synthesis of (E)-5-(3-trifluoroacetamidoallyl)-2′-deoxycytidine
This protocol is adapted from the synthesis of (E)-5-aminoallyl-2′-deoxycytidine.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, dissolve 5-iodo-2′-deoxycytidine (1 equivalent) and this compound (1.5 equivalents) in anhydrous dimethylformamide (DMF).
-
If the nucleoside has a reactive primary amine, it may require temporary protection (e.g., as a dimethylformamidine derivative).
-
-
Reaction Setup:
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents) to the reaction mixture.
-
Add a suitable phosphine ligand, such as triphenylphosphine (0.2 equivalents), if required.
-
Add triethylamine (3 equivalents) as the base.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).
-
Further purification can be achieved by crystallization from an appropriate solvent system to yield the pure product.
-
Representative Protocols for Other Coupling Reactions
The following protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are based on general methodologies for similar N-allyl amides and should be optimized for specific substrates.
Suzuki Coupling
The Suzuki coupling reaction can be employed to couple this compound with an organoboron reagent, typically an aryl or vinyl boronic acid or ester.
General Reaction Conditions
| Parameter | Representative Condition |
| Reactants | This compound (as an allyl halide precursor), Arylboronic acid |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | Triphenylphosphine (PPh₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) |
| Solvent | Toluene, Dioxane, or a mixture with water |
| Temperature | 80-110 °C |
Representative Experimental Protocol
-
Reagent Preparation:
-
In a Schlenk flask, combine the aryl halide (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) and the ligand (0.04-0.1 equivalents).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by this compound (1.1 equivalents) via syringe.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling allows for the reaction of this compound (as an allyl halide precursor) with a terminal alkyne.
General Reaction Conditions
| Parameter | Representative Condition |
| Reactants | This compound (as an allyl halide precursor), Terminal alkyne |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | Room temperature to 60 °C |
Representative Experimental Protocol
-
Reagent Preparation:
-
To a solution of the aryl halide (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen solvent, add the palladium catalyst (0.01-0.05 equivalents) and copper(I) iodide (0.02-0.1 equivalents).
-
-
Reaction Setup:
-
Add the amine base (2-3 equivalents) to the mixture.
-
Stir the reaction under an inert atmosphere.
-
-
Reaction Execution:
-
Maintain the reaction at the appropriate temperature until completion, as monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination would involve the coupling of an aryl halide with the nitrogen atom of this compound.
General Reaction Conditions
| Parameter | Representative Condition |
| Reactants | Aryl halide, this compound |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
Representative Experimental Protocol
-
Reagent Preparation:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst (0.01-0.05 equivalents), the ligand (0.02-0.1 equivalents), and the base (1.5-2 equivalents).
-
-
Reaction Setup:
-
Add the aryl halide (1 equivalent) and this compound (1.2 equivalents) to the tube.
-
Add the anhydrous solvent.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical cross-coupling experiment as described in the protocols.
Caption: Key steps in a laboratory-scale cross-coupling reaction.
Application Notes and Protocols for the Deprotection of the N-Allyltrifluoroacetamide Group
For Researchers, Scientists, and Drug Development Professionals
The N-allyltrifluoroacetamide group is a protecting group for amines that combines the features of both an allyl and a trifluoroacetamide moiety. Its removal requires specific methods that selectively cleave the N-allyl bond while leaving the trifluoroacetamide group intact, or vice versa, depending on the desired synthetic outcome. This document provides detailed application notes and protocols for the deprotection of the N-allyltrifluoroacetamide group, focusing on methods for N-deallylation.
The selection of an appropriate deprotection strategy is contingent upon the overall molecular structure and the presence of other functional groups. The methods outlined below are based on established procedures for the N-deallylation of amides and are expected to be applicable to N-allyltrifluoroacetamide substrates.
Data Presentation: Comparison of N-Deallylation Methods
The following table summarizes various methods for the cleavage of the N-allyl group from amides, which can be adapted for N-allyltrifluoroacetamide.
| Method Category | Reagents and Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
| Isomerization-Ozonolysis | 1. Ru(CO)HCl(PPh₃)₄ (5 mol%) 2. O₃, then Me₂S | 1. Toluene 2. CH₂Cl₂ | 1. Reflux 2. -78 °C to RT | 1. 2 h 2. Not specified | 70-95% | One-pot procedure; mild conditions for cleavage.[1][2] |
| Isomerization-Oxidative Cleavage | 1. Grubbs' Catalyst (e.g., 5 mol%) 2. RuCl₃·nH₂O, NaIO₄ | 1. CH₂Cl₂ 2. CCl₄/CH₃CN/H₂O | 1. RT to Reflux 2. RT | 1. 1-4 h 2. 2-12 h | 60-90% | Sequential two-step process.[3] |
| Palladium-Catalyzed Deallylation | Pd(PPh₃)₄, scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid, PhSiH₃) | THF, CH₂Cl₂, or DMF | RT to 50 °C | 1-24 h | 50-95% | Widely used for allyl deprotection; scavenger choice is critical. |
| Rhodium-Catalyzed Isomerization-Hydrolysis | Wilkinson's catalyst (RhCl(PPh₃)₃) | EtOH/H₂O | Reflux | 2-24 h | 40-85% | Isomerization to the enamide followed by hydrolysis. |
| Metal-Free Oxidative Cleavage | TFA / Oxone | CH₃CN/H₂O | RT | Not specified | Moderate | May lead to side reactions like ortho-hydroxylation on aromatic rings. |
Experimental Protocols
Protocol 1: Two-Step N-Deallylation via Isomerization and Ozonolysis
This protocol is based on the work of Arisawa and Shuto and involves the initial isomerization of the N-allyl group to an enamide, followed by ozonolysis to cleave the double bond and release the deprotected amide.[1][2]
Materials:
-
N-allyltrifluoroacetamide substrate
-
Ru(CO)HCl(PPh₃)₄
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (Me₂S)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Isomerization
-
Dissolve the N-allyltrifluoroacetamide substrate in anhydrous toluene (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add the ruthenium catalyst, Ru(CO)HCl(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2 hours).
-
Allow the reaction mixture to cool to room temperature and remove the toluene under reduced pressure.
Step 2: Ozonolysis
-
Dissolve the residue from Step 1 in anhydrous dichloromethane (to a concentration of approximately 0.05 M) in a suitable reaction vessel equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution. The reaction is typically complete when the solution retains a blue color, indicating an excess of ozone.
-
Purge the solution with argon or nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (Me₂S, 10 equivalents) to the reaction mixture at -78 °C to quench the ozonide.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Palladium-Catalyzed N-Deallylation
This protocol is a general method for the removal of N-allyl groups using a palladium(0) catalyst and a scavenger to trap the allyl group.
Materials:
-
N-allyltrifluoroacetamide substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid, or phenylsilane)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the N-allyltrifluoroacetamide substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Add the allyl scavenger (typically 2-4 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the substrate and scavenger used.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagram illustrates the general workflow for the deprotection of the N-allyltrifluoroacetamide group via the isomerization-cleavage pathway.
Caption: General workflow for N-deallylation.
The diagram below shows the alternative pathway using a palladium catalyst.
Caption: Palladium-catalyzed N-deallylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A method for cleaving an allyl protecting group at the amide nitrogen of peptides by one-pot olefin isomerization-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protecting Groups in Solid-Phase Peptide Synthesis: A Focus on Trifluoroacetamide and Allyl-Based Strategies
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The success of SPPS hinges on the use of temporary protecting groups for the N-terminus of the growing peptide chain, which prevent unwanted side reactions during coupling steps. While N-Allyl-2,2,2-trifluoroacetamide is not a conventionally used protecting group in SPPS, its constituent moieties—the trifluoroacetyl group and the allyl group—are central to distinct and powerful protection strategies.
This document provides detailed application notes and protocols for the use of the N-trifluoroacetyl (Tfac) group, an emerging alternative to standard Fmoc chemistry, and the well-established N-allyloxycarbonyl (Alloc) group, which offers orthogonal protection for specialized applications.
Section 1: The N-Trifluoroacetyl (Tfac) Group in SPPS
The trifluoroacetyl (Tfac) group is a small, acid-stable protecting group that offers an alternative to the more common base-labile Fmoc group in SPPS. Its use in solid-phase synthesis is a relatively recent development, providing a novel method for N-terminal protection.[1][2]
Application Notes:
-
Orthogonality: The Tfac group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it an orthogonal protecting group.
-
Deprotection: Removal of the Tfac group is achieved under reductive conditions using sodium borohydride, which does not affect most standard side-chain protecting groups or the resin linkage.[1][2]
-
Atom Economy: Compared to the bulky Fmoc group, the Tfac group offers better atom economy.
-
Special Applications: The Tfac-protected N-terminus can be selectively N-methylated on-resin under Mitsunobu conditions, providing a route to N-methylated peptides which can have improved pharmacokinetic properties.[1]
Experimental Protocols
Protocol 1.1: N-Terminal Trifluoroacetylation of Resin-Bound Peptide
This protocol describes the introduction of the Tfac group to the free N-terminus of a peptide attached to a solid support.
-
Step 1: Resin Preparation: Swell the peptide-resin (with a free N-terminus) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Step 2: Reagent Preparation: Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 12 equivalents) and ethyl trifluoroacetate (ETFA, 10 equivalents) in a minimal amount of DMF.
-
Step 3: Trifluoroacetylation Reaction: Add the DBU/ETFA solution to the swollen resin.
-
Step 4: Agitation: Agitate the reaction mixture for 60 minutes at room temperature.
-
Step 5: Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Protocol 1.2: Deprotection of the N-Tfac Group
This protocol details the removal of the Tfac group to liberate the N-terminal amine for the next coupling step.
-
Step 1: Resin Preparation: Swell the N-Tfac protected peptide-resin in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and ethanol.
-
Step 2: Deprotection Reaction: Add an excess of sodium borohydride (NaBH₄) to the resin suspension.
-
Step 3: Agitation: Agitate the mixture for no more than 60 minutes at room temperature.[1][2]
-
Step 4: Quenching and Washing: Carefully quench any remaining NaBH₄ with a suitable reagent (e.g., dropwise addition of dilute acid). Wash the resin extensively with water, followed by DMF and DCM, to remove byproducts.
-
Step 5: Drying: Dry the resin under vacuum.
Data Summary
| Parameter | N-Terminal Trifluoroacetylation | N-Tfac Deprotection |
| Reagents | DBU, Ethyl trifluoroacetate (ETFA) | Sodium borohydride (NaBH₄) |
| Solvent | DMF | THF/Ethanol (1:1 v/v) |
| Equivalents | 12 eq. DBU, 10 eq. ETFA | Excess NaBH₄ |
| Reaction Time | 60 minutes | ≤ 60 minutes |
| Temperature | Room Temperature | Room Temperature |
Workflow Visualization
Section 2: The N-Allyloxycarbonyl (Alloc) Group in SPPS
The allyloxycarbonyl (Alloc) protecting group is a versatile tool in SPPS, primarily used for orthogonal protection of amino acid side chains (e.g., on Lysine or Ornithine) or, less commonly, for N-terminal protection.[3][4] Its key feature is its selective removal under neutral conditions using a palladium(0) catalyst, which leaves acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups intact.[4][5]
Application Notes:
-
Orthogonal Protection: Alloc is orthogonal to both Boc/Bzl and Fmoc/tBu chemistries, allowing for selective deprotection and on-resin modification of specific amino acid side chains.[3][6]
-
On-Resin Cyclization: The Alloc group can be used to protect the side chain of an amino acid that will form a lactam bridge with the C-terminus, enabling on-resin head-to-tail or side-chain-to-side-chain cyclization.
-
Branched Peptides: It facilitates the synthesis of branched peptides by allowing for the deprotection of a side-chain amine and subsequent peptide chain elongation from that point.
-
Cleavage Conditions: The cleavage is rapid and clean, typically using a palladium catalyst like Pd(PPh₃)₄ in the presence of a scavenger to trap the released allyl group.[4]
Experimental Protocols
Protocol 2.1: Introduction of the Alloc Group
The Alloc group is typically introduced via an Alloc-protected amino acid during the coupling step (e.g., Fmoc-Lys(Alloc)-OH). The standard SPPS coupling protocols (e.g., using HBTU/DIPEA or DIC/Oxyma) are used.
Protocol 2.2: Cleavage of the Alloc Group from a Resin-Bound Peptide
This protocol describes the removal of the Alloc group from a lysine side chain.
-
Step 1: Resin Preparation: Swell the Alloc-protected peptide-resin in DCM or a mixture of DMSO/THF/0.5M HCl.
-
Step 2: Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Step 3: Reagent Addition: Add a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents) and an allyl scavenger (e.g., Phenylsilane (PhSiH₃), 5-10 equivalents, or N-methylaniline (NMA)) to the resin suspension.
-
Step 4: Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test).
-
Step 5: Washing: Wash the resin extensively with the reaction solvent, followed by DMF, and DCM to remove the catalyst and scavenger byproducts.
-
Step 6: Drying: Dry the resin under vacuum.
Data Summary
| Parameter | Alloc Group Cleavage |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Scavenger | Phenylsilane (PhSiH₃) or N-methylaniline (NMA) |
| Solvent | DCM or DMSO/THF/HCl |
| Equivalents | 0.1-0.25 eq. Catalyst, 5-10 eq. Scavenger |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
Workflow Visualization
Section 3: Orthogonality and Comparative Overview
The strategic power of SPPS lies in the orthogonal nature of different protecting groups, allowing for selective deprotection at various stages of the synthesis.
| Protecting Group | Abbreviation | Typical Use | Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | N-terminal | Strong Acid (e.g., neat TFA) | Fmoc, Alloc, Tfac |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-terminal | Base (e.g., 20% Piperidine in DMF) | Boc, Alloc, Tfac |
| Allyloxycarbonyl | Alloc | Side Chain | Pd(0) Catalyst + Scavenger | Boc, Fmoc, Tfac |
| Trifluoroacetyl | Tfac | N-terminal | Reductive (NaBH₄ in THF/EtOH) | Boc, Fmoc, Alloc |
Theoretical Considerations for this compound
A hypothetical N-Allyl-Tfac protecting group would combine the features of both an allyl group and a trifluoroacetamide. Cleavage would likely be achievable through two distinct pathways:
-
Palladium-catalyzed deallylation: Similar to Alloc cleavage, this would likely remove the allyl group to leave an N-Tfac protected amine.
-
Reductive cleavage: Similar to Tfac deprotection, this would likely reduce the trifluoroacetamide, but the fate of the allyl group under these conditions would need to be experimentally determined.
The stability and cleavage kinetics of such a group have not been reported in the context of SPPS, and its utility would depend on its orthogonality to other protecting groups and the efficiency of its removal without generating side products.
While this compound is not a standard reagent, the principles of trifluoroacetyl and allyl protection are highly relevant to modern SPPS. The Tfac group presents a novel, reductive-cleavage strategy for N-terminal protection, offering an alternative to the dominant Fmoc and Boc methodologies. The Alloc group remains an indispensable tool for orthogonal side-chain protection, enabling the synthesis of complex peptides with branches or cyclic structures. The protocols and data presented herein provide a practical guide for researchers and drug development professionals to incorporate these advanced strategies into their peptide synthesis workflows.
References
- 1. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
Application of N-Allyl-2,2,2-trifluoroacetamide in Agrochemical Synthesis: A Review of Potential Uses
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a fluorinated organic compound recognized for its potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a reactive allyl group and a trifluoroacetyl moiety, offers unique reactivity and imparts desirable physicochemical properties to target molecules. The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, often enhancing metabolic stability, binding affinity to target enzymes, and overall efficacy. This document aims to provide an overview of the potential applications of this compound in agrochemical synthesis, based on available chemical literature.
General Reactivity and Synthetic Potential
This compound serves as a building block that can introduce both an allyl and a trifluoroacetyl-protected amine functionality into a molecule. The allyl group is susceptible to a variety of chemical transformations, including but not limited to:
-
Electrophilic Addition: The double bond of the allyl group can react with various electrophiles.
-
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions.
-
Metathesis: Olefin metathesis provides a powerful tool for carbon-carbon bond formation.
-
Cycloaddition Reactions: The allyl group can act as a dienophile or dipolarophile in cycloaddition reactions.
The trifluoroacetamide group is a stable protecting group for the amine, which can be deprotected under specific conditions to reveal the free amine for further functionalization. This dual functionality makes this compound a valuable synthon for creating diverse molecular scaffolds.
Challenges in Identifying Specific Agrochemical Applications
Despite its recognized potential as an intermediate, a comprehensive search of publicly available scientific literature and patent databases did not yield specific, detailed examples of commercialized or late-stage developmental agrochemicals synthesized directly from this compound. While the synthesis of numerous trifluoromethyl-containing agrochemicals is well-documented, the specific use of this particular building block in those routes is not explicitly mentioned in the reviewed sources. For instance, the synthesis of the insecticide Tetraniliprole utilizes the related compound 2,2,2-trifluoroacetamide, but not its N-allylated derivative.
This lack of specific public data could be attributed to several factors, including the proprietary nature of commercial agrochemical synthesis routes, which are often closely guarded trade secrets. It is plausible that this compound is used in the synthesis of niche or emerging agrochemicals where the synthetic details have not been widely disseminated.
Hypothetical Synthetic Pathway
To illustrate the potential utility of this compound in agrochemical synthesis, a hypothetical reaction workflow is presented below. This diagram outlines a conceptual pathway where the intermediate is used to build a more complex molecule that could possess pesticidal properties.
Figure 1. A conceptual workflow illustrating the potential use of this compound in the synthesis of a hypothetical agrochemical.
Conclusion
While this compound is acknowledged as a useful intermediate in the agrochemical industry due to its reactive allyl group and the properties conferred by the trifluoromethyl moiety, specific, publicly documented examples of its application in the synthesis of commercial agrochemicals are scarce. The information available suggests its role is likely within proprietary synthetic routes that are not disclosed in the public domain. Further research into specialized patent literature may be required to uncover concrete examples of its use. The hypothetical workflow presented illustrates the logical synthetic transformations where this compound could be a valuable starting material for the generation of novel and effective crop protection agents. Researchers and professionals in the field are encouraged to consider its potential in the design of new agrochemical entities.
References
Application Notes and Protocols for N-Allyl-2,2,2-trifluoroacetamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a versatile fluorinated building block increasingly utilized in pharmaceutical research and development.[1] Its unique structural features, combining a reactive allyl group with a trifluoroacetyl-protected amine, make it an attractive starting material for the synthesis of complex nitrogen-containing heterocycles. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate, focusing on the synthesis of trifluoromethyl-substituted dihydropyrroles, a common scaffold in medicinal chemistry.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a valuable precursor for the synthesis of various heterocyclic structures, primarily through reactions involving the allyl moiety. The trifluoroacetamide group often acts as a protecting group for the amine, which can be deprotected under specific conditions to allow for further functionalization.
The primary application highlighted in these notes is the synthesis of 5-(trifluoromethyl)-3,4-dihydro-2H-pyrrol-2-one and its derivatives. This is achieved through a ring-closing metathesis (RCM) reaction, a powerful and widely used method in organic synthesis for the formation of cyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of a Diallyl Precursor for Ring-Closing Metathesis
This protocol describes the N-acylation of this compound to introduce a second allyl group, a necessary precursor for the subsequent ring-closing metathesis reaction.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-allyl-N-(prop-2-enoyl)-2,2,2-trifluoroacetamide.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diallyl precursor.
Protocol 2: Ring-Closing Metathesis for the Synthesis of 1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)-1,5-dihydro-2H-pyrrol-2-one
This protocol outlines the ring-closing metathesis of the diallyl precursor to form the desired trifluoromethyl-substituted dihydropyrrole ring system.
Materials:
-
N-allyl-N-(prop-2-enoyl)-2,2,2-trifluoroacetamide (from Protocol 1)
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM) or Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the diallyl precursor (1.0 eq) in anhydrous and degassed DCM or toluene under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (around 40 °C for DCM or 110 °C for toluene) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)-1,5-dihydro-2H-pyrrol-2-one.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis of a trifluoromethyl-substituted dihydropyrrole using this compound as a starting material, based on general yields for similar transformations found in the literature.
| Step | Product | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) |
| 1 | N-allyl-N-(prop-2-enoyl)-2,2,2-trifluoroacetamide | This compound | Acryloyl chloride, Et3N | - | DCM | 85-95 | >95 (after chromatography) |
| 2 | 1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)-1,5-dihydro-2H-pyrrol-2-one | N-allyl-N-(prop-2-enoyl)-2,2,2-trifluoroacetamide | - | Grubbs' 2nd Gen. | DCM or Toluene | 70-90 | >98 (after chromatography) |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of a trifluoromethylated dihydropyrrole from this compound.
Caption: Synthetic pathway from this compound.
Logical Relationship of Key Moieties
This diagram shows the relationship between the starting material, the key functional groups, and the resulting heterocyclic core.
Caption: Functional group relationships in the synthesis.
Signaling Pathway Context (Hypothetical)
While this compound is an intermediate and not a final drug, the resulting trifluoromethyl-pyrrolidinone core could be a building block for inhibitors of various signaling pathways implicated in disease. For instance, such scaffolds are often explored as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a drug derived from this intermediate inhibits a kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of N-Allyl-2,2,2-trifluoroacetamide, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The synthesis is achieved through the acylation of allylamine with ethyl trifluoroacetate. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visualization of the synthesis workflow.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Its high reactivity, attributed to the presence of the allyl group, allows for its participation in a variety of chemical transformations such as allylation and nucleophilic substitution.[1] The trifluoroacetamide moiety imparts unique chemical and physical properties to the molecule, making it a versatile starting material for the synthesis of complex functionalized compounds.[1] This protocol outlines a straightforward and scalable method for its preparation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 383-65-3 | --INVALID-LINK-- |
| Molecular Formula | C5H6F3NO | --INVALID-LINK-- |
| Molecular Weight | 153.10 g/mol | --INVALID-LINK-- |
| Boiling Point | 139-140 °C | --INVALID-LINK-- |
| Density | 1.191 g/cm³ | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reactant 1 | Allylamine |
| Reactant 2 | Ethyl trifluoroacetate |
| Molar Ratio (Allylamine:Ethyl trifluoroacetate) | 1 : 1.1 |
| Solvent | None (Neat reaction) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
| Expected Purity | >98% |
Experimental Protocol
This protocol describes the large-scale synthesis of this compound from allylamine and ethyl trifluoroacetate.
Materials and Equipment:
-
Allylamine (≥98% purity)
-
Ethyl trifluoroacetate (≥99% purity)
-
5L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up the 5L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge the flask with allylamine (e.g., 571 g, 10.0 mol).
-
-
Reaction:
-
Begin stirring the allylamine and gently heat the flask to 60 °C using the heating mantle.
-
Slowly add ethyl trifluoroacetate (e.g., 1563 g, 11.0 mol) to the stirred allylamine via the dropping funnel over a period of 2-3 hours. The reaction is exothermic, so control the addition rate to maintain the reaction temperature between 60-70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 65-70 °C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The ethanol byproduct and any unreacted starting materials are removed by distillation. Initially, distill at atmospheric pressure to remove the bulk of the ethanol.
-
The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 68-70 °C at 20 mmHg.
-
-
Product Characterization:
-
The purified product should be a colorless liquid.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (br s, 1H, NH), 5.88 (m, 1H, CH=CH₂), 5.28 (d, J=17.2 Hz, 1H, CH=CH₂), 5.21 (d, J=10.4 Hz, 1H, CH=CH₂), 3.95 (t, J=5.6 Hz, 2H, NCH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.2 (q, J=37.0 Hz, C=O), 132.8 (CH=CH₂), 117.5 (CH=CH₂), 115.8 (q, J=287.0 Hz, CF₃), 43.5 (NCH₂).
-
MS (EI): m/z 153 (M⁺), 110, 96, 69, 56.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Notes and Protocols for the Purification of N-Allyl-2,2,2-trifluoroacetamide by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a versatile building block in organic synthesis, particularly valued as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its high reactivity, attributed to the allyl group, allows for its use in a variety of chemical transformations.[1] The trifluoroacetamide moiety imparts unique chemical and physical properties to the molecule.[1] Given its application in fields requiring high-purity materials, effective purification methods are critical. Vacuum distillation is a preferred method for purifying thermally sensitive or high-boiling point liquids like this compound, as it lowers the boiling point, thus preventing degradation.
This document provides a detailed protocol for the purification of this compound using vacuum distillation. It includes information on expected impurities from a common synthetic route, a step-by-step experimental procedure, and methods for assessing purity.
Synthesis and Potential Impurities
A common method for the synthesis of this compound is the acylation of allylamine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.
Reaction Scheme:
Potential Impurities:
Based on this synthetic route, the crude product may contain the following impurities:
-
Unreacted Allylamine: A volatile starting material.
-
Trifluoroacetic acid or Ethyl Trifluoroacetate: Unreacted starting material or byproduct.
-
Solvent: The reaction is typically carried out in an organic solvent (e.g., dichloromethane, diethyl ether), which may be present in the crude product.
-
Water: Introduced during the work-up procedure.
-
Side-products: Small amounts of unidentified side-products from the reaction.
Vacuum distillation is an effective technique to separate the desired product from these less volatile or more volatile impurities.
Physicochemical Properties and Distillation Parameters
Understanding the physicochemical properties of this compound is crucial for designing an effective vacuum distillation protocol.
| Property | Value |
| Molecular Formula | C₅H₆F₃NO |
| Molecular Weight | 153.10 g/mol |
| Boiling Point (atm) | 139-140 °C[1] |
| Density | 1.191 g/cm³[1] |
| Refractive Index | 1.369[1] |
The boiling point of a liquid decreases at reduced pressure. This relationship can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation. For this compound, the estimated boiling points at various vacuum pressures are provided in the table below.
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~50-55 |
| 20 | ~60-65 |
| 50 | ~75-80 |
Quantitative Data from a Typical Purification
The following table summarizes typical quantitative data obtained from the vacuum distillation of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific distillation setup.
| Parameter | Before Distillation | After Distillation |
| Appearance | Yellowish liquid | Colorless liquid |
| Purity (by GC-MS) | ~90% | >99% |
| Yield | - | ~85-95% |
| Distillation Pressure | - | 15 mmHg |
| Distillation Temperature | - | 55-60 °C |
Experimental Protocol for Vacuum Distillation
This protocol details the purification of crude this compound by vacuum distillation.
5.1. Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and thermometer adapter
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching <20 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer (for monitoring pressure)
-
Vacuum grease
-
Clamps and stands to secure the apparatus
5.2. Workflow Diagram
5.3. Step-by-Step Procedure
-
Apparatus Assembly:
-
Thoroughly clean and dry all glassware.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all joints are lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the distilling flask.
-
-
Charging the Flask:
-
Add the crude this compound to the distilling flask. Do not fill the flask more than two-thirds full to prevent bumping.
-
-
System Evacuation:
-
Connect the apparatus to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
Turn on the vacuum pump and slowly evacuate the system. Monitor the pressure using a manometer.
-
-
Distillation:
-
Once a stable vacuum (e.g., 10-20 mmHg) is achieved, begin stirring the liquid in the distilling flask.
-
Gradually heat the distilling flask using a heating mantle.
-
Observe the distillation. The first fraction to distill will be any low-boiling impurities (foreshot). Collect this in a separate receiving flask and discard it.
-
As the temperature of the vapor rises and stabilizes at the expected boiling point for the applied pressure, change the receiving flask to collect the pure this compound.
-
Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure. Introducing air too quickly can cause a rush of air that may shatter the glassware or disturb the collected distillate.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled container.
-
Purity Assessment
The purity of the distilled this compound should be assessed using appropriate analytical techniques.
6.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for determining the purity of volatile compounds. A single sharp peak corresponding to the mass-to-charge ratio of this compound in the gas chromatogram indicates high purity. The absence of peaks corresponding to starting materials or byproducts confirms the effectiveness of the purification.
6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR spectroscopy can be used to confirm the structure of the purified product and to detect any remaining proton- or fluorine-containing impurities. The ¹H NMR spectrum should show characteristic peaks for the allyl group protons, and the ¹⁹F NMR will show a singlet for the trifluoromethyl group.
Logical Relationship of Purification Steps
The following diagram illustrates the logical flow and rationale behind the key steps in the vacuum distillation process.
Conclusion
Vacuum distillation is a highly effective method for the purification of this compound, yielding a product of high purity suitable for demanding applications in the pharmaceutical and agrochemical industries. By carefully controlling the distillation parameters, researchers can efficiently remove common impurities associated with its synthesis. The protocols and data presented in these application notes provide a comprehensive guide for the successful purification of this important chemical intermediate.
References
Application Notes and Protocols for Monitoring N-Allyl-2,2,2-trifluoroacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by its trifluoroacetyl group.[1] Effective monitoring of its formation and consumption is crucial for reaction optimization, kinetic studies, and ensuring product quality. These application notes provide detailed protocols for monitoring reactions involving this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
As a representative example, we will focus on the synthesis of this compound from the N-acylation of allylamine with trifluoroacetic anhydride. This reaction is a straightforward and common method for the preparation of this compound.
Reaction Scheme:

Allylamine reacts with trifluoroacetic anhydride to yield this compound and trifluoroacetic acid as a byproduct.
Overall Experimental Workflow
The general workflow for monitoring this reaction involves careful setup, periodic sampling (or in-situ measurement), sample preparation, and analysis by the chosen analytical technique. The data is then processed to determine the concentration of reactants, products, and byproducts over time.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Allyl-2,2,2-trifluoroacetamide
Welcome to the technical support center for the synthesis of N-Allyl-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the N-acylation of allylamine with a trifluoroacetylating agent. Commonly used trifluoroacetylating agents include trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate.[1]
Q2: What is the primary challenge in synthesizing this compound?
A2: A primary challenge is controlling the selectivity of the acylation reaction to favor the mono-acylated product, this compound, over the di-acylated byproduct, N,N-diallyl-2,2,2-trifluoroacetamide. Optimizing reaction conditions such as stoichiometry, temperature, and the choice of base is crucial for maximizing the yield of the desired product.
Q3: How can I purify the crude this compound?
A3: Purification can be achieved through distillation or column chromatography. Given the product's volatility, distillation is often a suitable method for purification on a larger scale. For smaller scales or to remove closely related impurities, column chromatography using silica gel with a hexane/ethyl acetate eluent system is effective.[2][3][4]
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of the di-acylated byproduct, other potential side reactions include the polymerization of allylamine or the product, especially at elevated temperatures. If using trifluoroacetic anhydride, incomplete reaction can leave unreacted starting materials, and the trifluoroacetic acid byproduct must be neutralized and removed during workup.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or gently heat the reaction mixture, while monitoring for byproduct formation. |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to low conversion or byproduct formation. | - Ensure an accurate 1:1 molar ratio of allylamine to the trifluoroacetylating agent for mono-acylation. A slight excess of the acylating agent may be used, but this can increase the risk of di-acylation. | |
| Moisture Contamination: Trifluoroacetic anhydride is highly sensitive to moisture and will be hydrolyzed, reducing its effectiveness. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Use freshly opened or properly stored trifluoroacetic anhydride. | |
| Formation of N,N-diallyl-2,2,2-trifluoroacetamide | Excess Allylamine or High Temperature: These conditions can favor the formation of the di-acylated byproduct. | - Use a 1:1 or slight excess of the trifluoroacetylating agent relative to allylamine. - Add the trifluoroacetylating agent dropwise to the allylamine solution at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Presence of Unreacted Starting Materials | Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. | - As with low yield, monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature. |
| Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants and incomplete reaction. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Product Degradation | High Reaction Temperature: The product may be thermally unstable at elevated temperatures. | - Conduct the reaction at a lower temperature. If heating is necessary, use the minimum temperature required for a reasonable reaction rate. |
| Harsh Workup Conditions: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions during workup. | - Use mild acidic or basic solutions for washing and neutralization steps. Ensure the workup is performed promptly after the reaction is complete. |
Data Presentation
Table 1: Effect of Base and Solvent on N-Acylation Yield (General Observations)
| Base | Solvent | Relative Reaction Rate | Potential Side Reactions | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | Moderate to Fast | Di-acylation if stoichiometry is not controlled. | [5] |
| Pyridine | Tetrahydrofuran (THF) | Moderate | Can act as a catalyst and base. | [6] |
| None (Neat) | None | Varies, can be fast | Potential for polymerization at higher temperatures. | [7] |
| Potassium Carbonate | Acetone | Slow to Moderate | Heterogeneous reaction, requires efficient stirring. | [8] |
Note: This table provides general trends observed in N-acylation reactions. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Method 1: Synthesis using Trifluoroacetic Anhydride
This protocol is a general guideline and may require optimization.
Materials:
-
Allylamine
-
Trifluoroacetic Anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allylamine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add trifluoroacetic anhydride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (Hexane:Ethyl Acetate gradient).
Method 2: Synthesis using Ethyl Trifluoroacetate
This method is generally slower but can offer better control over the reaction.
Materials:
-
Allylamine
-
Ethyl Trifluoroacetate
-
Sodium Methoxide (catalytic amount)
-
Anhydrous Methanol
Procedure:
-
To a round-bottom flask, add allylamine (1.0 eq) and anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Add ethyl trifluoroacetate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
common side reactions with N-Allyl-2,2,2-trifluoroacetamide and how to avoid them
Welcome to the technical support center for N-Allyl-2,2,2-trifluoroacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary sites of reactivity: the allyl group and the trifluoroacetamide moiety. The allyl group's double bond is susceptible to electrophilic addition and can participate in various transition-metal-catalyzed reactions.[1] The nitrogen atom of the trifluoroacetamide is nucleophilic, and the carbonyl group can be targeted by nucleophiles, particularly under conditions that promote hydrolysis. The trifluoromethyl group significantly influences the amide's electronic properties, making the amide proton more acidic than in non-fluorinated analogs.
Q2: What are the most common applications of this compound?
A2: this compound is primarily utilized as a versatile building block in organic synthesis.[1] It serves as a precursor for introducing an allyl group or a protected aminoallyl functionality. It is also employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where the trifluoroacetyl group acts as a protecting group for the amine.[1]
Q3: How can I purify this compound after its synthesis?
A3: Purification is typically achieved by distillation or flash column chromatography. Given its boiling point of 139-140 °C, vacuum distillation is often preferred to prevent thermal decomposition.[1] For chromatographic purification, a silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The progress of the purification can be monitored by thin-layer chromatography (TLC).[2]
Troubleshooting Guides for Common Side Reactions
This section details potential side reactions and provides actionable steps to mitigate them.
Issue 1: Unwanted Polymerization of the Allyl Group
Symptoms:
-
Formation of a viscous or solid, insoluble material in the reaction mixture.
-
Broad, featureless signals in the 1H NMR spectrum of the crude product.
-
Difficulty in isolating the desired product.
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Radical Initiators: Trace impurities (e.g., peroxides in solvents) or exposure to light or air can initiate radical polymerization of the allyl group. | 1. Use Freshly Distilled Solvents: Ensure all solvents are free of peroxides. 2. Degas Reaction Mixtures: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before heating. 3. Add Inhibitors: For storage or prolonged reactions at elevated temperatures, consider adding a radical inhibitor like butylated hydroxytoluene (BHT). |
| High Temperatures: Prolonged heating can induce thermal polymerization. | 1. Optimize Reaction Temperature: Determine the minimum temperature required for the desired transformation. 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion. |
| Presence of Certain Catalysts: Some transition metal catalysts used in other transformations can also promote polymerization. | 1. Catalyst Screening: If polymerization is observed, screen different catalysts or ligands that may be less prone to this side reaction. 2. Control Catalyst Loading: Use the lowest effective catalyst concentration. |
Issue 2: Isomerization of the Allyl Group
Symptoms:
-
Appearance of signals in the 1H NMR spectrum corresponding to an internal alkene (e.g., a prop-1-enyl group) in addition to the terminal allyl group.
-
Formation of a mixture of regioisomeric products in subsequent reactions.
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Presence of Acid or Base: Traces of acid or base can catalyze the isomerization of the terminal double bond to a more stable internal position. | 1. Neutralize Reaction Mixture: Ensure the reaction conditions are neutral, or if acidic/basic conditions are required, use the mildest possible reagents and shortest reaction times. 2. Buffer the Reaction: In sensitive cases, the use of a non-nucleophilic buffer can help maintain a neutral pH. |
| Transition Metal Catalysts: Some transition metal catalysts, particularly those used in metathesis or hydrogenation, can promote double bond migration. | 1. Choose a Suitable Catalyst: Select catalysts known for low isomerization activity. For instance, in metathesis, some ruthenium catalysts are less prone to isomerization than others.[3] 2. Optimize Reaction Conditions: Lowering the reaction temperature and time can often suppress isomerization. |
Issue 3: Hydrolysis of the Trifluoroacetamide Group
Symptoms:
-
Formation of allylamine and trifluoroacetic acid or its salt as byproducts.
-
A significant decrease in the yield of the desired product.
-
Changes in the pH of the reaction mixture.
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Presence of Water with Acid or Base: The trifluoroacetamide group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform reactions under an inert atmosphere. 2. Control pH: If aqueous workup is necessary, perform it at a neutral pH and at low temperatures to minimize hydrolysis. |
| Strong Nucleophiles: Potent nucleophiles can attack the carbonyl carbon of the amide. | 1. Protect the Amide: If the desired reaction requires a strong nucleophile that could react with the amide, consider if the reaction can be performed under conditions where the amide is less reactive. 2. Choose an Alternative Reagent: If possible, use a less aggressive nucleophile that is still effective for the desired transformation. |
Issue 4: Side Reactions During Deprotection
Symptoms:
-
Incomplete removal of the trifluoroacetyl group.
-
Modification or degradation of other functional groups in the molecule.
-
Formation of complex product mixtures.
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Harsh Deprotection Conditions: The conditions required to cleave the trifluoroacetamide can be harsh and may not be compatible with other functional groups in the molecule. | 1. Mild Deprotection Reagents: For base-labile groups, mild bases like potassium carbonate in methanol can be effective. For acid-sensitive substrates, carefully controlled acidic hydrolysis might be possible. 2. Orthogonal Protecting Groups: In complex syntheses, plan the protecting group strategy to ensure that the deprotection of the trifluoroacetamide does not affect other protected functionalities. |
| Incompatible Reagents: For example, using sodium borohydride to deprotect the trifluoroacetamide in a molecule that also contains an ester can lead to the reduction of the ester to an alcohol. | 1. Screen Deprotection Methods: Test different deprotection conditions on a small scale to find one that is selective for the trifluoroacetamide group. 2. Alternative Protecting Groups: If a compatible deprotection method cannot be found, consider using a different N-allyl protecting group for the synthesis. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline for the acylation of allylamine with trifluoroacetic anhydride.
Materials:
-
Allylamine
-
Trifluoroacetic anhydride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve allylamine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added to scavenge the trifluoroacetic acid byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Troubleshooting this Synthesis:
-
Formation of Diacylated Product: If an excess of trifluoroacetic anhydride is used or if the reaction is run at a higher temperature, the formation of the diacylated product, N,N-diallyl-2,2,2-trifluoroacetamide, might be observed. To avoid this, use a slight excess of the amine or control the stoichiometry of the anhydride carefully.
-
Hydrolysis of Anhydride: Trifluoroacetic anhydride is highly reactive towards water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the formation of trifluoroacetic acid, which can complicate the workup and reduce the yield.
Visualizing Reaction Pathways
Aza-Claisen Rearrangement
Under thermal or Lewis acid-catalyzed conditions, this compound can potentially undergo a[4][4]-sigmatropic rearrangement, known as the aza-Claisen rearrangement, to form a rearranged amide product.[5][6][7]
Caption: Potential aza-Claisen rearrangement of this compound.
Experimental Workflow for Troubleshooting Side Reactions
A logical workflow can help identify and resolve issues encountered during reactions with this compound.
Caption: A systematic workflow for troubleshooting side reactions.
References
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Aza-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
Technical Support Center: N-Allyl-2,2,2-trifluoroacetamide Deprotection
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of N-Allyl-2,2,2-trifluoroacetamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of this compound.
| Problem Encountered | Potential Cause | Suggested Solution |
| 1. Incomplete or Slow Reaction | ||
| a. Catalyst Inactivity (Palladium-based methods) | - Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere.[1] - Consider in situ generation of the Pd(0) catalyst from a stable precursor like Pd(OAc)₂ with a suitable phosphine ligand. | |
| b. Inefficient Isomerization (Ruthenium-based methods) | - Verify the activity of the ruthenium catalyst (e.g., Grubbs' catalyst or RuCl₃).[2] - Ensure reaction conditions are strictly anhydrous and anaerobic if required by the specific catalyst. | |
| c. Insufficient Reagent Stoichiometry | - Increase the equivalents of the allyl scavenger (e.g., morpholine, dimedone, or a silane) in palladium-catalyzed reactions. - For oxidative cleavage, ensure a sufficient excess of the oxidizing agent (e.g., NaIO₄) is used.[3] | |
| d. Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for any potential side product formation by TLC or LC-MS. | |
| 2. Formation of Side Products | ||
| a. Unwanted Reduction of Other Functional Groups | - If using a reductive method like NaBH₄ for trifluoroacetamide cleavage, be aware that it can reduce esters and other sensitive groups.[4] Consider an alternative deprotection strategy if your substrate contains such functionalities. | |
| b. Substrate Degradation | - The trifluoroacetamide group can be sensitive to strongly basic or acidic conditions. If using harsh conditions, consider milder alternatives. For instance, some palladium-catalyzed methods can be performed under neutral or slightly basic conditions.[5] - For oxidative methods, over-oxidation can be an issue. Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| c. Trifluoroacetylation of the Deprotected Amine | - While less common during deprotection, if trifluoroacetic acid (TFA) is generated or used in a subsequent step, it can re-acylate the desired amine product. Ensure complete removal of any acidic byproducts during workup. | |
| 3. Difficulty in Product Isolation/Purification | ||
| a. Contamination with Metal Catalyst Residues | - After reaction completion, perform an appropriate workup to remove the metal catalyst. This may involve filtration through Celite or silica gel, or extraction with a solution that can complex with the metal (e.g., aqueous sodium sulfide for palladium). | |
| b. Emulsion during Aqueous Workup | - If an emulsion forms during extraction, try adding brine or a small amount of a different organic solvent to break it. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-allyl deprotection, and which is most suitable for this compound?
A1: The most common methods for N-allyl deprotection involve transition metal catalysis.
-
Palladium-Catalyzed Deprotection: This is a widely used and generally mild method.[6] It typically employs a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[5][7] Given the electron-withdrawing nature of the trifluoroacetamide group, this method is a strong candidate, but reaction conditions may require optimization.
-
Ruthenium-Catalyzed Deprotection: This method often involves a two-step, one-pot process where the allyl group is first isomerized to an enamine, which is then hydrolyzed.[8] Another approach uses a ruthenium catalyst for an oxidation step.[2]
-
Oxidative Cleavage: This approach uses reagents like osmium tetroxide/sodium periodate[3] or ozonolysis[8] to cleave the allyl group. These methods are effective but may not be compatible with other sensitive functional groups in the molecule.
-
Reductive Cleavage: A method using sodium borohydride in a mixed solvent system of THF and ethanol has been reported for the deprotection of N-terminal trifluoroacetamide groups in peptide synthesis.[4] It is important to note that this method may also reduce other functional groups like allyl esters.[4]
The choice of method will depend on the overall structure of your molecule and the presence of other functional groups. For many substrates, a palladium-catalyzed approach is a good starting point due to its mildness and efficiency.
Q2: My palladium-catalyzed deprotection is not working. What should I check first?
A2: If your palladium-catalyzed reaction is unsuccessful, consider the following:
-
Catalyst Quality: Pd(0) catalysts can be sensitive to air and moisture. Ensure your catalyst is active. Using a freshly opened bottle or a catalyst stored under an inert atmosphere is recommended.[1]
-
Allyl Scavenger: The choice and amount of the allyl scavenger are crucial. Common scavengers include morpholine, pyrrolidine, dimedone, and phenylsilane.[7] The scavenger traps the allyl group after it has been cleaved from the nitrogen, preventing side reactions. Ensure you are using a sufficient excess.
-
Solvent: The reaction is often performed in solvents like THF, DCM, or DMF.[7] Ensure your starting material is fully dissolved.
-
Inert Atmosphere: While some protocols are robust, performing the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent catalyst degradation.
Q3: Can the trifluoroacetamide group be cleaved under the same conditions as the N-allyl group?
A3: Generally, the N-allyl and trifluoroacetamide groups are cleaved under different conditions. The N-allyl group is typically removed using transition metal catalysis or oxidation,[3][6] while the trifluoroacetamide group is often cleaved by basic hydrolysis or reduction.[4][9] This orthogonality allows for selective deprotection. However, some reductive conditions intended for the trifluoroacetamide group, such as sodium borohydride, might also affect an allyl group.[4]
Q4: Are there any known incompatibilities of the trifluoroacetamide group with common N-allyl deprotection reagents?
A4: The trifluoroacetamide group is relatively stable but can be sensitive to strong nucleophiles and bases. When using basic allyl scavengers like morpholine or pyrrolidine in palladium-catalyzed reactions, there is a possibility of competing hydrolysis of the trifluoroacetamide, especially at elevated temperatures. It is advisable to monitor the reaction closely for any substrate degradation. Mildly basic or neutral conditions are preferable.[5]
Experimental Protocols
Palladium-Catalyzed N-Allyl Deprotection
This protocol is a general starting point and may require optimization for your specific substrate.
Reagents and Materials:
-
This compound substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., Phenylsilane)[7]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the allyl scavenger (e.g., Phenylsilane, 5 equivalents).[7]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the deprotected product.
Visualizations
Troubleshooting Workflow for N-Allyl Deprotection
A troubleshooting workflow for the deprotection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 4. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. A method for cleaving an allyl protecting group at the amide nitrogen of peptides by one-pot olefin isomerization-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
managing solubility issues of N-Allyl-2,2,2-trifluoroacetamide in organic solvents
Welcome to the technical support center for N-Allyl-2,2,2-trifluoroacetamide (CAS 383-65-3). This guide provides researchers, scientists, and drug development professionals with essential information on managing solubility issues encountered during experimental work.
Product Information
This compound is a colorless liquid synthetic organic compound used as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties are derived from the combination of a reactive allyl group and a trifluoroacetamide moiety.[1]
Key Physical Properties:
-
Molecular Formula: C₅H₆F₃NO[2]
-
Molecular Weight: 153.1 g/mol [2]
-
Appearance: Colorless liquid[1]
-
Boiling Point: 139-140 °C[1]
-
Density: 1.191 g/cm³[1]
-
Storage: Store at 2-8°C, sealed in a dry environment.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: While specific quantitative solubility data is not widely published, a qualitative profile can be predicted based on its molecular structure. The molecule has a polar amide group capable of hydrogen bonding, but also contains a non-polar allyl group and a hydrophobic trifluoromethyl group. This amphiphilic nature suggests it will be soluble in a range of polar aprotic and some polar protic organic solvents. Its solubility in non-polar hydrocarbon solvents is expected to be lower. The general principle "like dissolves like" is a useful guide.[3]
Q2: How does the trifluoromethyl group affect solubility?
A2: The trifluoromethyl (-CF₃) group is highly electronegative and increases the hydrophobicity of the molecule. Highly fluorinated compounds can be both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to unique solubility characteristics that may differ from their non-fluorinated analogs.
Q3: What factors can influence the observed solubility during my experiment?
A3: Several factors can impact solubility:
-
Temperature: Solubility of liquids in liquid solvents can either increase or decrease with temperature, depending on the thermodynamics of the solution.
-
Solvent Polarity: The choice of solvent is critical. A solvent that has a polarity matching that of this compound will likely be most effective.
-
Purity of Compound: Impurities in the compound can alter its solubility characteristics.
-
Presence of Water: Trace amounts of water in organic solvents can significantly affect the solubility of solutes, especially those capable of hydrogen bonding.
Troubleshooting Guide for Solubility Issues
This section addresses common problems encountered when trying to dissolve this compound.
Q4: My this compound is not dissolving or is dissolving very slowly in my chosen solvent. What should I do?
A4: If you are experiencing poor dissolution, follow this troubleshooting workflow.
Q5: I've added the compound to my solvent and now see two separate liquid layers. What does this mean?
A5: The formation of two distinct liquid phases indicates that the compound and your solvent are immiscible under the current conditions. This typically happens when there is a large mismatch in polarity.
-
Recommendation: Your solvent is likely either too polar (e.g., water) or too non-polar (e.g., hexane). Refer to the predicted solubility table below and select a solvent with intermediate polarity, such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Q6: The compound dissolved when I heated the solution, but it precipitated or "crashed out" as it cooled. How can I fix this?
A6: This indicates that you created a supersaturated solution at a higher temperature and the compound's solubility is significantly lower at room temperature.
-
Option 1 (If for a reaction): Keep the reaction mixture gently heated to maintain solubility. Ensure the temperature is not high enough to degrade your reactants or cause excessive solvent evaporation.
-
Option 2 (If for analysis/storage): The chosen solvent is not suitable for creating a stable stock solution at room temperature. You need to either use less of the compound to stay below the room temperature saturation point or select a different solvent in which the compound is more soluble. Trying a co-solvent system might also maintain solubility upon cooling.[4]
Data Summary
Since quantitative experimental data is scarce, the following table summarizes the predicted qualitative solubility of this compound in common organic solvents based on its chemical structure.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Notes |
| Water | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic allyl and trifluoromethyl groups likely outweigh the polarity of the amide group. |
| Methanol / Ethanol | Polar Protic | Soluble to Miscible | The alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the amide group. |
| Acetone | Polar Aprotic | Miscible | The polarity is well-matched for dissolving the amide functionality. |
| Acetonitrile (ACN) | Polar Aprotic | Miscible | A common solvent for a wide range of organic molecules; expected to readily dissolve the compound. |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | An excellent solvent for a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Ether functionality and polarity make it a good solvent for compounds with mixed characteristics. |
| Toluene | Non-Polar | Soluble | The aromatic ring can interact with the allyl group, but solubility may be limited by the polar amide. |
| Hexane / Heptane | Non-Polar | Sparingly Soluble / Insoluble | The high polarity of the trifluoroacetamide group makes it incompatible with non-polar alkanes. |
Experimental Protocols
Protocol 1: Qualitative Determination of Solubility
This protocol provides a quick method to assess solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, DCM, hexane)
-
Small test tubes or vials (e.g., 1 dram)
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the chosen solvent to a clean, dry test tube.
-
Add 50 µL (approx. 60 mg) of this compound to the solvent.
-
Vortex the mixture vigorously for 60 seconds.[5]
-
Observe the solution.
-
Miscible/Soluble: A clear, homogeneous solution is formed with no visible droplets of the solute.
-
Partially Soluble: The solution appears cloudy, or a significant portion of the solute has dissolved but some remains undissolved.
-
Insoluble: The this compound remains as a separate layer or distinct droplets, even after agitation.
-
-
Record your observations for each solvent tested.
Protocol 2: Workflow for Enhancing Solubility for Chemical Reactions
If solubility in a standard reaction solvent is insufficient, this workflow can be employed.
Notes on Solubility Enhancement Techniques:
-
Co-solvency: This is often the first and easiest method to try. A co-solvent can disrupt the solvent-solvent interactions, allowing the solute to dissolve more easily.[4][6]
-
Temperature: Increasing the temperature increases the kinetic energy of the system, which can overcome the energy barrier for dissolution. However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.
-
Alternative Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are powerful, highly polar aprotic solvents that can dissolve a very wide range of compounds. However, they have high boiling points and can be difficult to remove during workup. They may also affect the course of your reaction.
References
Technical Support Center: Optimizing N-Allyl-2,2,2-trifluoroacetamide Coupling Reactions
Welcome to the Technical Support Center for the optimization of palladium-catalyzed coupling reactions involving N-Allyl-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the palladium-catalyzed coupling of this compound?
The optimal reaction temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used. Generally, these reactions are conducted within a temperature range of ambient temperature to 80 °C. For instance, some palladium-catalyzed three-component Tsuji-Trost reactions have been optimized at 80 °C. It is crucial to perform a temperature screen for your specific system to determine the ideal conditions for maximizing yield and selectivity.
Q2: How does reaction temperature influence the yield and selectivity of the coupling?
Reaction temperature has a significant impact on both the rate and selectivity of the coupling reaction.
-
Low Temperatures: May lead to slow reaction rates or incomplete conversion. However, lower temperatures can sometimes improve selectivity by minimizing side reactions.
-
High Temperatures: Can accelerate the reaction but may also promote catalyst decomposition, substrate degradation, and the formation of undesired byproducts, leading to lower overall yields and reduced selectivity. For some palladium-catalyzed arylations, temperatures as high as 100 °C have been found to provide the most consistent yields across various substrates. [cite: ]
A systematic study of the temperature profile is recommended to find the optimal balance for your specific transformation.
Q3: What are common side reactions to be aware of during the coupling of this compound?
Several side reactions can occur, impacting the efficiency of your desired transformation. These may include:
-
Homocoupling of the coupling partners.
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Isomerization of the allylic substrate.
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Decomposition of the palladium catalyst, often observed as the formation of palladium black.
-
Hydrolysis of the trifluoroacetamide group under certain conditions.
Careful monitoring of the reaction by techniques such as TLC or LC-MS can help in identifying the formation of these byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | - Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and duration. - Use fresh, high-purity palladium precursors and ligands. - Consider adding a reducing agent if starting with a Pd(II) source. - Evaluate different palladium precursors and ligands. |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition. | - Perform a temperature optimization study, for example, at 10 °C intervals (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C) to identify the optimal temperature for your specific system. | |
| Incorrect Base: The base may not be strong enough to deprotonate the trifluoroacetamide or may be too strong, leading to side reactions. | - Screen a variety of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The choice of base can be critical and is often substrate-dependent. | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility of reagents or catalyst stability. | - Test a range of anhydrous, degassed solvents commonly used for cross-coupling reactions, such as THF, dioxane, toluene, or DMF. | |
| Formation of Multiple Products (Low Selectivity) | Isomerization of the Allylic Partner: The palladium catalyst can promote isomerization of the double bond in the allyl group. | - Lowering the reaction temperature can sometimes suppress isomerization. - The choice of ligand can significantly influence selectivity; screen different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Side Reactions: As mentioned in the FAQs, side reactions can lead to a complex product mixture. | - Adjust the reaction temperature and time. - Vary the stoichiometry of the reactants. - Ensure high purity of all starting materials. | |
| Catalyst Decomposition (Formation of Palladium Black) | High Temperature: Elevated temperatures can lead to the agglomeration and precipitation of palladium metal. | - Lower the reaction temperature. - Use a more robust ligand that can stabilize the palladium catalyst at the required temperature. |
| Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst. | - Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere. |
Experimental Protocols
Below is a general protocol for optimizing the reaction temperature for the palladium-catalyzed coupling of this compound with an aryl halide. This should be adapted and optimized for your specific substrates and available reagents.
Table 1: Example Temperature Optimization Study
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 40 | 24 | 35 |
| 2 | 50 | 24 | 55 |
| 3 | 60 | 18 | 75 |
| 4 | 70 | 12 | 85 |
| 5 | 80 | 12 | 82 (decomposition observed) |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Detailed Experimental Protocol (General)
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide).
-
Reaction: Place the sealed Schlenk tube in a pre-heated oil bath at the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflow and Mechanism
Experimental Workflow for Temperature Optimization
Caption: Experimental workflow for optimizing reaction temperature.
Simplified Catalytic Cycle (Tsuji-Trost Reaction)
Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.
preventing premature deprotection of N-Allyl-2,2,2-trifluoroacetamide
Welcome to the technical support center for N-Allyl-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature deprotection of this versatile protecting group. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic organic compound used as a protecting group for amines.[1] It combines the features of both an N-allyl and a trifluoroacetamide group. It is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to the unique reactivity of the allyl group and the stability of the trifluoroacetamide moiety under specific conditions.[1]
Q2: Under what conditions is the trifluoroacetamide (Tfa) group generally stable?
The trifluoroacetamide group is known to be robust and stable under strongly acidic conditions.[2] This makes it orthogonal to many common acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[2] Reagents like piperidine, hydrazine, and 2-mercaptoethanol have been shown to have no effect on the Tfa group during a 60-minute reaction.[3]
Q3: What are the standard methods for deprotecting the trifluoroacetamide (Tfa) group?
The Tfa group can be removed under mild basic or reductive conditions.[4] Common methods include:
-
Treatment with sodium borohydride (NaBH₄) in a mixed solvent system of ethanol and tetrahydrofuran (THF).[2][3]
-
Basic hydrolysis using reagents such as sodium hydroxide (NaOH), lithium hydroxide (LiOH), potassium carbonate (K₂CO₃), or ammonia.[4]
Q4: What are the typical conditions for the stability and deprotection of the N-allyl group?
The N-allyl group is generally stable under most acidic and basic conditions.[5] Deprotection is most commonly achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, often in the presence of a scavenger.[6] Other methods include oxidative cleavage or isomerization to an enamine followed by hydrolysis.[6][7]
Q5: What does "orthogonal protection" mean in the context of this compound?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting other protecting groups.[8] For this compound, the trifluoroacetamide group can be removed under conditions that leave the N-allyl group intact, and vice-versa, if the correct reagents are chosen. For example, the Tfa group is stable to the acidic conditions that might be used to remove a Boc group, while the N-allyl group is stable to the basic conditions used to remove an Fmoc group.[2][5]
Troubleshooting Guide: Preventing Premature Deprotection
This guide will help you identify and resolve issues related to the unintended cleavage of the this compound protecting group.
Issue 1: Unintended Cleavage of the Trifluoroacetamide (Tfa) Group
Symptoms:
-
Appearance of a free amine in your reaction mixture, confirmed by TLC, LC-MS, or NMR.
-
Unexpected side products resulting from the reaction of the newly exposed amine.
Potential Causes & Solutions:
| Potential Cause | Incompatible Reagents/Conditions | Recommended Action |
| Basic Conditions | Strong bases (e.g., NaOH, KOH, LiOH), mild bases (e.g., K₂CO₃, Na₂CO₃, ammonia), and some organic bases.[4][9] | If possible, perform subsequent reaction steps under neutral or acidic conditions. If basic conditions are unavoidable, use the mildest possible base and lowest effective temperature and monitor the reaction closely for deprotection. |
| Reductive Conditions | Sodium borohydride (NaBH₄) in alcoholic solvents.[2] | If a reduction is necessary for another functional group, consider alternative reducing agents that are known to be compatible with the Tfa group. If NaBH₄ must be used, carefully control the stoichiometry and temperature. |
| Nucleophilic Attack | Strong nucleophiles, especially in combination with heat. | Avoid high temperatures when strong nucleophiles are present. Consider protecting other functional groups to prevent intramolecular reactions. |
Issue 2: Unintended Cleavage or Modification of the N-Allyl Group
Symptoms:
-
Formation of a secondary trifluoroacetamide.
-
Reduction of the allyl double bond.
-
Isomerization of the allyl group.
Potential Causes & Solutions:
| Potential Cause | Incompatible Reagents/Conditions | Recommended Action |
| Presence of Palladium Catalysts | Pd(0) catalysts (e.g., Pd(PPh₃)₄), Pd/C with a hydrogen source.[6] | Avoid the use of palladium catalysts if the N-allyl group needs to be preserved. If a palladium-catalyzed reaction is necessary elsewhere in the molecule, consider an alternative protecting group strategy. |
| Strong Reducing Agents or Hydrogenation | Catalytic hydrogenation (e.g., H₂, Pd/C), potentially strong hydride reagents. | Use chemoselective reducing agents that will not affect the allyl double bond. Protect the double bond if harsh reduction conditions are necessary. |
| Presence of Hydrazine | Hydrazine (N₂H₄) can reduce the allyl double bond.[2] | If hydrazine is used for another deprotection step (e.g., for a Dde group), this side reaction can be suppressed by the addition of allyl alcohol to the reaction mixture. |
| Oxidizing Conditions | Strong oxidizing agents. A one-pot oxidative cleavage of N-allyl groups has been reported.[6] | Use mild oxidizing agents and carefully control reaction conditions. |
| Isomerization Conditions | Strong bases (e.g., KOtBu) can induce isomerization to the more labile enol ether.[6] | Avoid strong bases if isomerization is not desired. |
Experimental Protocols
Protocol 1: Standard Deprotection of the Trifluoroacetamide Group
This protocol describes the removal of the trifluoroacetamide group using sodium borohydride.
-
Dissolve the this compound protected substrate in a 1:1 mixture of anhydrous ethanol and anhydrous tetrahydrofuran (THF).
-
Add an excess of sodium borohydride (approximately 10 equivalents) to the solution.
-
Agitate the mixture vigorously. Note that hydrogen gas will be generated.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully with water or a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Standard Deprotection of the N-Allyl Group
This protocol describes the removal of the N-allyl group using a palladium catalyst.
-
Dissolve the this compound protected substrate in an appropriate solvent (e.g., chloroform or THF).
-
Add a scavenger, such as acetic acid and N-methylmorpholine.
-
Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 0.1 to 0.3 equivalents.
-
Stir the reaction mixture at room temperature for 20-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with appropriate aqueous solutions to remove the scavenger and byproducts.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Visual Guides
Caption: Troubleshooting workflow for premature deprotection.
Caption: Orthogonal deprotection pathways.
References
- 1. Cas 383-65-3,this compound | lookchem [lookchem.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
dealing with impurities in commercial N-Allyl-2,2,2-trifluoroacetamide
Welcome to the Technical Support Center for N-Allyl-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial batches of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities originating from its synthesis, storage, or degradation. These can be broadly categorized as:
-
Synthesis-Related Impurities: Unreacted starting materials such as allylamine and ethyl trifluoroacetate, or byproducts like ethanol.
-
Stabilizers: To prevent polymerization of the allyl group, inhibitors like hydroquinone monomethyl ether (MEHQ) are often added.[1][2]
-
Degradation Products: Hydrolysis of the amide bond can lead to the formation of allylamine and trifluoroacetic acid.[3]
-
Oligomers/Polymers: The reactive allyl group can undergo self-polymerization, especially when exposed to heat, light, or initiators, leading to the formation of low molecular weight oligomers.[4]
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact your reaction. For instance:
-
Stabilizers (e.g., MEHQ): These are radical scavengers and can inhibit radical-initiated reactions.[1][5]
-
Unreacted Starting Materials: The presence of nucleophilic allylamine can lead to unwanted side reactions.
-
Water/Ethanol: These can interfere with moisture-sensitive reactions.
-
Trifluoroacetic Acid: This acidic impurity can affect acid-sensitive substrates or catalysts.
Q3: I've noticed my this compound has a yellowish tint. What does this indicate?
A3: A yellow or brown discoloration can be an indicator of degradation or polymerization.[4] It is advisable to assess the purity of the reagent before use in sensitive applications.
Q4: How can I remove the stabilizer (MEHQ) from this compound before my experiment?
A4: MEHQ can be removed by passing the reagent through a short column of activated basic alumina or by treatment with activated carbon.[6][7] It is crucial to use the purified, unstabilized reagent immediately to prevent polymerization.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield in a radical reaction. | Presence of a radical inhibitor like MEHQ. | Purify the this compound to remove the stabilizer before use (see purification protocols below). |
| Formation of unexpected byproducts. | Presence of unreacted starting materials (e.g., allylamine) or degradation products (e.g., trifluoroacetic acid). | Characterize the impurities using analytical techniques like GC-MS or NMR. Purify the reagent if necessary. |
| Reaction mixture becomes viscous or solidifies. | Polymerization of the allyl group. | Ensure the reaction is performed under an inert atmosphere and at the recommended temperature. If the reagent was purified to remove the stabilizer, use it immediately. Consider adding a small amount of a different, more compatible inhibitor if the reaction conditions allow.[4] |
| Inconsistent reaction outcomes between different batches. | Variation in the type and level of impurities in different commercial batches. | Qualify each new batch of the reagent by analytical techniques to ensure consistent purity. |
Data on Impurity Levels (Illustrative Examples)
The following tables present illustrative data on the purity of a commercial batch of this compound before and after a purification step.
Table 1: Purity Profile of a Commercial Batch
| Compound | Retention Time (GC) | Area % (Illustrative) |
| Allylamine | 2.5 min | 0.5% |
| Ethanol | 3.1 min | 0.2% |
| This compound | 5.8 min | 98.0% |
| MEHQ | 10.2 min | 0.8% |
| Oligomers | Broad peaks > 12 min | 0.5% |
Table 2: Purity Profile after Purification by Column Chromatography
| Compound | Retention Time (GC) | Area % (Illustrative) |
| This compound | 5.8 min | >99.8% |
| MEHQ | 10.2 min | <0.05% |
| Other Impurities | - | Not Detected |
Experimental Protocols
Protocol 1: Purification of this compound (Removal of MEHQ)
Objective: To remove the polymerization inhibitor MEHQ from commercial this compound.
Materials:
-
Commercial this compound
-
Activated basic alumina
-
Glass column
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Prepare a short column packed with activated basic alumina.
-
Dissolve the commercial this compound in a minimal amount of anhydrous diethyl ether.
-
Load the solution onto the alumina column.
-
Elute the product with anhydrous diethyl ether.
-
Collect the fractions containing the purified product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caution: Use the purified, unstabilized product immediately to prevent polymerization.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier gas: Helium at a constant flow of 1 mL/min
GC Conditions (Illustrative):
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library data and known standards.
-
Quantify the relative amounts of each component by peak area integration.
Visualizations
References
Technical Support Center: N-Allyl-2,2,2-trifluoroacetamide Reaction Scale-Up
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of N-Allyl-2,2,2-trifluoroacetamide synthesis.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Q1: My reaction yield has significantly decreased after moving from a 1L to a 20L reactor. What are the potential causes?
A1: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible:
-
Inefficient Heat Transfer: The synthesis of this compound, particularly when using reagents like trifluoroacetic anhydride, is often exothermic.[1] Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized "hot spots," causing decomposition of reactants, reagents, or the product.[2]
-
Poor Mixing: Inadequate agitation in a larger vessel can result in non-homogeneous reaction mixtures. This leads to localized excesses of one reactant, promoting side reactions and incomplete conversion of the limiting reagent.
-
Extended Addition Times: Dropwise or slow addition of reagents, which is manageable on a small scale, becomes prolonged during scale-up.[1] This can alter the reaction kinetics and impurity profile.
-
Work-up and Isolation Issues: The efficiency of extraction and phase separation can decrease at a larger scale, leading to product loss. The unique properties of fluorinated compounds can sometimes complicate these procedures.[3]
Q2: I am observing an uncontrolled temperature increase (exotherm) during the addition of my acylating agent (e.g., Trifluoroacetic Anhydride). How can I manage this?
A2: Managing exothermic reactions is critical for safety and product quality.[4] Consider the following control strategies:
-
Improve Cooling Efficiency: Ensure your reactor's cooling system is adequate for the increased heat load. Utilize a powerful chiller and maximize the surface area for heat exchange.
-
Controlled Addition: Instead of adding the reagent in one portion, use a syringe pump or an addition funnel for slow, controlled addition. This allows the cooling system to keep pace with the heat generated.[1]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may increase reaction time and vessel occupancy.
-
Reverse Addition: Consider adding the substrate to the acylating agent, which can sometimes help to better control the initial exotherm.
-
Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat transfer and temperature control, significantly mitigating the risks of thermal runaway.[1][4]
Q3: What are the primary safety concerns when working with trifluoroacetic anhydride on a large scale?
A3: Trifluoroacetic anhydride is a hazardous material, and risks are amplified at scale. Key safety concerns include:
-
High Reactivity with Water: It reacts violently with water, including moisture in the air, to produce trifluoroacetic acid, which is highly corrosive.[5][6] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[7] Appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[6]
-
Inhalation Toxicity: Vapors are harmful if inhaled. All manipulations must be performed in a well-ventilated fume hood or a contained system.[7]
-
Material Incompatibility: It can react violently with strong bases, oxidizing agents, and alcohols.[5][7] Ensure all equipment and reagents are compatible.
Q4: I'm struggling with the purification of this compound at a larger scale. Are there common pitfalls?
A4: Purification of fluorinated compounds can be challenging.[3]
-
Aqueous Work-up: During washing steps, emulsions can form. Using brine (saturated NaCl solution) can help break these emulsions. Be patient and allow adequate time for phase separation.
-
Distillation: If purifying by distillation, be aware that fluorinated compounds can sometimes have unexpected boiling points or form azeotropes with solvents. A thorough literature search or small-scale trial is recommended.
-
Chromatography: Scaling up column chromatography can be resource-intensive. Consider alternative purification methods like crystallization if possible. If chromatography is necessary, optimize the solvent system on a small scale to maximize separation and minimize solvent usage.
Section 2: Key Process Parameters & Data
Effective scale-up requires careful monitoring and control of key parameters. The following table summarizes critical variables and their typical ranges for consideration.
| Parameter | Lab Scale (1L) | Pilot Scale (20L) | Key Considerations for Scale-Up |
| Reactant Molar Ratio | 1.0 : 1.1 (Amine:Anhydride) | 1.0 : 1.05 - 1.1 | Minimize excess anhydride to reduce cost and simplify work-up. |
| Solvent Volume (L/mol) | 5 - 10 L/mol | 8 - 15 L/mol | Increased volume helps with thermal management but affects throughput. |
| Addition Time | 15 - 30 minutes | 1 - 3 hours | Must be scaled to match the reactor's heat removal capacity.[1] |
| Reaction Temperature | 0 - 10 °C | 0 - 5 °C | Tighter control is needed at scale to prevent side reactions. |
| Stirring Speed (RPM) | 200 - 400 | 100 - 250 (Tip speed is key) | Ensure sufficient mixing for mass and heat transfer without splashing. |
| Work-up pH | 7.0 - 8.0 | 7.0 - 8.0 | Careful neutralization is required to avoid product hydrolysis. |
Section 3: Experimental Protocols
Note: These protocols are illustrative. A thorough risk assessment should be conducted before any reaction is performed.[8]
Lab-Scale Synthesis (1L Reactor)
-
Reactor Setup: Equip a 1L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet.
-
Charging: Charge allyl amine (e.g., 0.5 mol) and a suitable anhydrous solvent (e.g., 500 mL of dichloromethane) into the flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (e.g., 0.55 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Slowly quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography.
Pilot-Scale Synthesis (20L Reactor)
-
Reactor Preparation: Ensure the 20L glass-lined reactor is clean, dry, and inerted with nitrogen. Calibrate the temperature and pressure sensors.
-
Charging: Charge allyl amine (e.g., 10 mol) and anhydrous dichloromethane (e.g., 10 L) to the reactor.
-
Cooling: Start the reactor's cooling system and bring the internal temperature down to 0 °C with moderate agitation.
-
Reagent Addition: Add trifluoroacetic anhydride (e.g., 10.5 mol) via a calibrated pump at a rate that maintains the internal temperature below 5 °C. This may take 1-3 hours.[1]
-
Reaction: Maintain the batch temperature at 0-5 °C for 2-4 hours post-addition, monitoring for completion.
-
Work-up: Carefully transfer the reaction mixture to a separate, appropriately sized vessel for quenching. Slowly add saturated sodium bicarbonate solution with vigorous stirring, ensuring adequate venting.
-
Isolation: Allow the phases to separate. Transfer the lower organic layer to a clean container. Dry the organic phase using anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent using a rotary evaporator. Purify the resulting oil via large-scale vacuum distillation.
Section 4: Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard sequence of operations for the synthesis and purification of this compound.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. carlroth.com [carlroth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
impact of moisture on N-Allyl-2,2,2-trifluoroacetamide stability and reactivity
Welcome to the Technical Support Center for N-Allyl-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound, with a particular focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in the presence of water?
As a member of the trifluoroacetamide class of compounds, this compound is generally stable in aqueous solutions at room temperature across a pH range of 1 to 12.[1] However, hydrolysis can be expected to occur under more extreme conditions, such as at a pH below 1 or above 12, particularly with heating to 100°C.[1]
Q2: What are the likely degradation products of this compound upon hydrolysis?
The primary degradation products from the hydrolysis of this compound are expected to be trifluoroacetic acid and allylamine. The hydrolysis reaction involves the cleavage of the amide bond.
Q3: How should I handle and store this compound to minimize moisture-related degradation?
To ensure the stability and integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry place, away from moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term storage or for high-purity applications.
Q4: Can moisture affect the reactivity of this compound in my reaction?
Yes, the presence of moisture can significantly impact reactions involving this compound. Water can compete as a nucleophile, leading to hydrolysis of the starting material and reducing the yield of the desired product. In reactions where this compound is used as a protecting group, moisture can lead to premature deprotection. Furthermore, trace amounts of water can affect the performance of catalysts used in subsequent reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly those related to moisture.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in a reaction using this compound | Presence of moisture in reagents or solvents leading to hydrolysis of the starting material. | - Dry all solvents and reagents thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or properly stored this compound. |
| Unexpected side products observed in the reaction mixture | Degradation of this compound due to moisture, leading to the formation of trifluoroacetic acid and allylamine, which may participate in side reactions. | - Analyze the reaction mixture by LC-MS or GC-MS to identify potential degradation products. - Purify this compound before use if its purity is in doubt. - Re-evaluate the reaction conditions to ensure they are anhydrous. |
| Inconsistent reaction outcomes | Variable amounts of moisture in different experimental setups. | - Standardize the procedure for drying solvents and handling reagents. - Regularly check the water content of solvents using Karl Fischer titration. - Store this compound in a desiccator. |
| Failure of a protection/deprotection step involving the trifluoroacetamide group | Inappropriate pH or temperature conditions in the presence of water. | - Review the stability data for trifluoroacetamides; avoid strongly acidic (pH < 1) or basic (pH > 12) conditions, especially at elevated temperatures, if hydrolysis is not desired.[1] - For deprotection, utilize established methods under controlled conditions. |
Stability Data
The stability of trifluoroacetamides in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the general stability profile based on available data for this class of compounds.
| Condition | Temperature | Stability | Reference |
| pH < 1 | 100°C | Hydrolysis occurs | [1] |
| pH = 1 | Room Temperature | Stable | [1] |
| pH = 4 | Room Temperature | Stable | [1] |
| pH = 9 | Room Temperature | Stable | [1] |
| pH = 12 | Room Temperature | Stable | [1] |
| pH > 12 | 100°C | Hydrolysis occurs | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
A forced degradation study can be conducted to understand the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the degradation process if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to quantify the remaining parent compound and detect any degradation products.
-
-
Characterization of Degradation Products: Isolate significant degradation products using preparative HPLC and characterize their structures using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Logical Workflow for Troubleshooting Low Reaction Yields
This workflow provides a systematic approach to diagnosing and resolving low yields in reactions involving this compound.
References
Technical Support Center: N-Allyl-2,2,2-trifluoroacetamide for Selective Amine Protection
Welcome to the technical support center for the strategic use of N-Allyl-2,2,2-trifluoroacetamide as a selective protecting group for primary and secondary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its application, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in chemical synthesis?
A1: this compound is a protecting group reagent used for the selective protection of primary and secondary amines. The N-allyl-trifluoroacetamide (TFA-allyl) group offers a unique combination of stability and selective deprotection conditions, making it a valuable tool in multi-step organic synthesis, particularly in peptide and complex molecule synthesis. Its trifluoroacetamide component provides stability to a range of reaction conditions, while the allyl group allows for specific deprotection pathways.
Q2: What makes the N-allyl-trifluoroacetamide group orthogonal to other common amine protecting groups like Boc and Fmoc?
A2: The N-allyl-trifluoroacetamide group exhibits excellent orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2] It is stable under the acidic conditions (e.g., trifluoroacetic acid) used to remove Boc groups and the basic conditions (e.g., piperidine) used to cleave Fmoc groups.[1] This allows for the selective deprotection of other functional groups in a molecule without affecting the N-allyl-trifluoroacetamide protected amine.
Q3: What are the primary methods for deprotecting an N-allyl-trifluoroacetamide group?
A3: There are two main strategies for the deprotection of the N-allyl-trifluoroacetamide group:
-
Palladium-Catalyzed Deprotection: This is the most common and selective method for removing the allyl group. It is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger.[3]
-
Oxidative Cleavage: An alternative one-pot method involves the oxidation of the allyl group using reagents like osmium tetroxide and sodium periodate to release the protected amine.[4]
The trifluoroacetamide group can also be cleaved under mild basic conditions, though the palladium-catalyzed removal of the allyl group is generally preferred for its mildness and selectivity.
Q4: Can the N-allyl-trifluoroacetamide group be removed in a single step?
A4: Yes, the N-allyl group can be cleaved in a single step using palladium catalysis, which directly yields the free amine.[5] This is a key advantage of this protecting group.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the protection and deprotection of amines using this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Protection Reaction | Insufficient reagent: Not enough this compound or base was used. | Increase the equivalents of the protecting group reagent and the base. Monitor the reaction by TLC or LC-MS to ensure completion. |
| Low reaction temperature: The reaction may be too slow at ambient temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. | |
| Steric hindrance: The amine substrate is sterically hindered, slowing down the reaction. | Increase the reaction time and/or temperature. Consider using a less hindered base. | |
| Side Product Formation during Protection | Over-reaction: The reaction was left for too long or at too high a temperature. | Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction with other functional groups: The protecting group is reacting with other sensitive functional groups in the molecule. | Ensure that other nucleophilic groups are appropriately protected before introducing this compound. | |
| Incomplete Deprotection (Palladium-Catalyzed) | Inactive catalyst: The palladium catalyst has been deactivated by air or other impurities. | Use fresh, high-quality palladium catalyst and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient scavenger: The allyl scavenger is consumed before the reaction is complete. | Increase the amount of the allyl scavenger. Common scavengers include morpholine, dimedone, or phenylsilane. | |
| Poor substrate solubility: The protected compound is not fully dissolved in the reaction solvent. | Choose a solvent system in which the substrate is fully soluble. A mixture of solvents may be necessary. | |
| Formation of byproducts during deprotection | Allyl group migration: In some cases, the allyl group can migrate to other nucleophilic sites. | Optimize the reaction conditions, such as the choice of solvent and scavenger, to minimize migration. |
| Cleavage of other protecting groups: The deprotection conditions are too harsh and are affecting other protecting groups. | For palladium-catalyzed deprotection, ensure the conditions are neutral or mildly basic to avoid cleaving acid-labile groups. |
Data Presentation
Table 1: Typical Reaction Conditions for Amine Protection with this compound
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Resin-bound peptide (N-terminal amine) | This compound (10 eq), DBU (12 eq) | DMF | Room Temp | 1 h | >99% | [1] |
| Primary Amine | This compound (1.2 eq), Triethylamine (1.5 eq) | Dichloromethane | Room Temp | 3 h | High | General Protocol |
Table 2: Comparison of Deprotection Methods for N-Allyl Protected Amines
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Palladium-Catalyzed | Pd(PPh₃)₄ (cat.), K₂CO₃ | Methanol | Room Temp | 1-3 h | 82-97% | [3] |
| Oxidative Cleavage | OsO₄ (cat.), NMO, NaIO₄ | Dioxane/Water | Room Temp | 4-5 days | High | [4] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
-
Dissolve the primary amine substrate (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Deprotection of an N-Allyl-Trifluoroacetamide Protected Amine
-
Dissolve the N-allyl-trifluoroacetamide protected amine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[3]
Visualizations
Caption: General workflow for the protection of amines with this compound and subsequent deprotection.
Caption: Troubleshooting logic for incomplete palladium-catalyzed deprotection of N-allyl-trifluoroacetamide.
References
- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 4. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
comparing N-Allyl-2,2,2-trifluoroacetamide with other trifluoroacetamide reagents
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic modification of amine functionalities is paramount. The trifluoroacetyl group, a cornerstone of protecting group chemistry, offers a unique blend of stability and selective lability. While classic reagents like Trifluoroacetic Anhydride (TFAA) are common, specialized reagents such as N-Allyl-2,2,2-trifluoroacetamide present distinct advantages. This guide provides an objective comparison of this compound with other prevalent trifluoroacetylating agents, supported by physical data and representative experimental protocols to inform reagent selection for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a versatile chemical intermediate recognized for the dual reactivity conferred by its structure. The trifluoroacetamide moiety provides a stable, electron-withdrawing group, while the allyl group offers a reactive handle for a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Heck reaction), allylation, and sigmatropic rearrangements. This makes it not just a potential trifluoroacetylating agent, but also a valuable building block for constructing complex molecules containing the trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity.
Physical Properties: A Head-to-Head Comparison
The physical properties of a reagent are critical for practical laboratory use, influencing reaction setup, solvent choice, and purification methods. This compound is a liquid at room temperature with a relatively high boiling point, which can be advantageous for reactions requiring elevated temperatures. This contrasts with the highly volatile and reactive Trifluoroacetic Anhydride (TFAA).
| Reagent Name | Structure | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL) |
| This compound | CF₃C(O)NHCH₂CH=CH₂ | 153.10 | Liquid | 139-140 | 1.191 |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | Liquid | 40 | 1.511[1] |
| Ethyl Trifluoroacetate (ETFA) | CF₃COOCH₂CH₃ | 142.08 | Liquid | 60-62[2] | 1.194[2] |
| N-(Trifluoroacetyl)succinimide | C₆H₄F₃NO₃ | 211.10 | Solid | 100 (at 3 mmHg)[3] | ~1.62 (predicted)[4] |
Performance and Applications
-
Trifluoroacetic Anhydride (TFAA): As the anhydride of trifluoroacetic acid, TFAA is one of the most reactive and widely used reagents for introducing the trifluoroacetyl group onto amines and alcohols.[1] Its high reactivity allows for rapid reactions, often at room temperature. However, this reactivity can be a drawback, leading to potential side reactions and difficulty in handling due to its volatility and corrosiveness.[5] The reaction also produces trifluoroacetic acid as a byproduct, which must be neutralized.
-
Ethyl Trifluoroacetate (ETFA): ETFA is a milder and less volatile alternative to TFAA.[6] It is often used for the trifluoroacetylation of amines under basic conditions. While the reaction may require heating and longer reaction times compared to TFAA, its ease of handling and more moderate reactivity can be advantageous for sensitive substrates.[6][7]
-
N-(Trifluoroacetyl)succinimide: This solid reagent offers significant advantages in terms of handling and storage stability.[8] It trifluoroacetylates amines in excellent yields, and the succinimide byproduct is often easily removed by filtration, simplifying the workup procedure.[8]
-
This compound: The primary utility of this reagent lies not in its capacity as a simple trifluoroacetylating agent for protecting amines, but rather as a multifunctional building block.[9] The presence of the allyl group allows for its incorporation into larger molecules via carbon-carbon bond-forming reactions. For researchers looking to synthesize complex targets that feature both an allyl and a trifluoroacetamide moiety, this reagent is a highly valuable starting material. For example, it can be used in Heck coupling reactions with aryl halides to synthesize N-allyl-N-aryl-trifluoroacetamides, which are precursors to various heterocyclic structures.
Key Experimental Protocols
The following protocols provide detailed methodologies for a standard amine protection reaction and a representative reaction utilizing the unique functionality of this compound.
Experimental Protocol 1: General Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride (TFAA)
This protocol describes a typical procedure for the protection of a primary amine, such as benzylamine.
Materials:
-
Benzylamine
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-(phenylmethyl)-2,2,2-trifluoroacetamide.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Protocol 2: Palladium-Catalyzed Heck Reaction using this compound
This protocol describes a representative Heck coupling reaction between an aryl bromide and this compound, a key application showcasing its utility as a building block.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
This compound (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add the aryl bromide, this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-allyl-N-aryl-2,2,2-trifluoroacetamide.
Visualizing Workflows and Relationships
To better illustrate the context of these reagents, the following diagrams, generated using DOT language, outline their logical relationships and a typical experimental workflow.
Conclusion
The choice of a trifluoroacetamide reagent is highly dependent on the specific synthetic goal.
-
For straightforward and rapid protection of amines where high reactivity is desired, Trifluoroacetic Anhydride (TFAA) remains a primary choice.
-
For substrates sensitive to harsh conditions, the milder Ethyl Trifluoroacetate (ETFA) provides a suitable alternative.
-
When ease of handling and simplified purification are priorities, the solid reagent N-(Trifluoroacetyl)succinimide is an excellent option.
-
This compound carves out a distinct niche. While not a conventional protecting group reagent, its true strength lies in its role as a bifunctional building block. For synthetic chemists aiming to construct complex molecules incorporating an N-allyl-trifluoroacetamide scaffold, it provides a direct and efficient starting point for powerful C-C and C-N bond-forming reactions.
Ultimately, a thorough understanding of the properties and reactivity profiles of each reagent allows researchers to select the optimal tool to advance their synthetic campaigns efficiently and effectively.
References
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 6. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 7. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 8. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 9. lookchem.com [lookchem.com]
A Comparative Guide to Analytical Validation of Chemically Labeled Molecules: Derivatization vs. Bioorthogonal Incorporation
In the landscape of modern drug development and molecular research, the precise analytical validation of molecular modifications is paramount. This guide provides an objective comparison of two distinct strategies for the chemical labeling of molecules for analytical detection and quantification: derivatization for gas chromatography-mass spectrometry (GC-MS) and bioorthogonal incorporation for liquid chromatography-mass spectrometry (LC-MS). While N-Allyl-2,2,2-trifluoroacetamide is not commonly documented as a bioorthogonal reporter for stable incorporation, its trifluoroacetyl moiety is representative of a class of reagents used for derivatization. This guide will use this as a conceptual starting point to compare the broader strategies.
The primary application of trifluoroacetyl groups in molecular analysis is as a protecting group in peptide synthesis, valued for its stability in acidic conditions and easy removal under mild basic conditions.[1][2][3] This characteristic is contrary to the requirements of a stable chemical reporter for tracking and quantification. This guide, therefore, contrasts the transient use of such groups in derivatization with the stable incorporation of bioorthogonal reporters.
Methodology 1: Derivatization for GC-MS Analysis
Derivatization in the context of GC-MS involves chemically modifying an analyte to enhance its volatility, thermal stability, and detectability. Reagents containing trifluoroacetamide are used for this purpose, as they can react with polar functional groups like amines and hydroxyls, replacing active hydrogens with a nonpolar trifluoroacetyl group.
Experimental Protocol: Derivatization of a Primary Amine with a Trifluoroacetylating Agent
-
Sample Preparation: A solution of the analyte containing a primary amine is prepared in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Derivatization Reaction: To 100 µL of the analyte solution, 50 µL of a trifluoroacetylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a catalyst (e.g., 1% TMCS in pyridine) are added.
-
Incubation: The reaction mixture is sealed in a vial and heated at 70°C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, 1 µL of the derivatized sample is injected into the GC-MS system.
-
Data Analysis: The resulting chromatogram and mass spectrum are analyzed to confirm the formation of the trifluoroacetylated derivative and to quantify the analyte.
Workflow for Derivatization and GC-MS Analysis
Caption: Workflow for derivatization and GC-MS analysis.
Methodology 2: Bioorthogonal Incorporation for LC-MS Analysis
Bioorthogonal chemistry involves the introduction of a chemical reporter into a biomolecule that can be selectively reacted with a probe, even within a complex biological system.[4][5] This approach allows for the stable labeling of molecules for tracking and quantification. Common bioorthogonal reporters include azides and alkynes, which are small, non-perturbing, and do not interfere with native biochemical processes.[4][6]
Experimental Protocol: Metabolic Labeling of a Protein with a Bioorthogonal Reporter
-
Cell Culture and Labeling: Cells are cultured in a medium deficient in a specific amino acid (e.g., methionine) but supplemented with a bioorthogonal analog (e.g., azidohomoalanine - AHA). The cells incorporate AHA into newly synthesized proteins.
-
Cell Lysis and Protein Extraction: After a period of incubation, the cells are harvested, lysed, and the total protein is extracted.
-
Click Chemistry Reaction: The proteome containing AHA-labeled proteins is reacted with a probe containing a complementary functional group (e.g., an alkyne-biotin tag) in a copper-catalyzed or strain-promoted click chemistry reaction.
-
Enrichment and Digestion: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS to identify and quantify the labeled proteins.
Workflow for Bioorthogonal Labeling and LC-MS/MS Analysis
Caption: Workflow for bioorthogonal labeling and LC-MS/MS analysis.
Comparative Analysis of Labeling Strategies
The choice between derivatization and bioorthogonal labeling depends on the analyte of interest, the complexity of the sample, and the analytical goals. The following tables provide a quantitative and qualitative comparison of these two approaches.
Table 1: Quantitative Performance Comparison
| Parameter | Derivatization for GC-MS | Bioorthogonal Labeling for LC-MS |
| Limit of Detection (LOD) | pg to ng range | fmol to pmol range |
| Limit of Quantification (LOQ) | pg to ng range | fmol to pmol range |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Precision (RSD%) | < 15% | < 20% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
Table 2: Qualitative Feature Comparison
| Feature | Derivatization for GC-MS | Bioorthogonal Labeling for LC-MS |
| Analyte Type | Small, volatile, or semi-volatile molecules | Proteins, peptides, nucleic acids, glycans |
| Label Stability | Transient (for analysis) | Stable covalent bond |
| Sample Complexity | Simple to moderately complex mixtures | Highly complex biological samples |
| Throughput | High | Moderate to high |
| Multiplexing Capability | Limited | High (e.g., with isobaric tags)[7][8] |
| In Vivo Application | No | Yes |
| Primary Instrumentation | GC-MS | LC-MS/MS |
Conclusion
The analytical validation of molecular incorporation is a critical step in many areas of research and development. While derivatization using reagents like those containing trifluoroacetamide is a well-established method for the analysis of small molecules by GC-MS, it is not suitable for the stable labeling of biomolecules. For this purpose, bioorthogonal and metabolic labeling strategies offer a powerful and versatile toolkit.[9] These methods allow for the stable incorporation of chemical reporters into complex biomolecules within their native environment, enabling their sensitive and specific detection and quantification by mass spectrometry. The choice of the appropriate labeling strategy is dictated by the specific analytical challenge and the nature of the molecule under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A light-initiated chemical reporter strategy for spatiotemporal labeling of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Evidence for Successful N-Allyl-2,2,2-trifluoroacetamide Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective removal of protecting groups is a critical step in the synthesis of complex molecules. The N-allyl group, often used to protect primary and secondary amines, can be cleaved under various conditions. This guide provides a comparative analysis of spectroscopic data confirming the successful deprotection of N-Allyl-2,2,2-trifluoroacetamide to yield the corresponding primary amine, allylamine. We present spectroscopic data, detailed experimental protocols for common deprotection methods, and a comparison with alternative strategies.
The deprotection of this compound involves the cleavage of the N-trifluoroacetyl group, a transformation that can be monitored effectively using various spectroscopic techniques. The disappearance of signals corresponding to the trifluoroacetamide moiety and the appearance of signals characteristic of a primary amine provide clear evidence of a successful reaction.
Spectroscopic Comparison of Starting Material and Product
Successful deprotection is evidenced by distinct changes in NMR, IR, and Mass Spectra. The following tables summarize the key spectroscopic differences between this compound and its deprotected product, allylamine.
Table 1: ¹H NMR Data (Typical Shifts in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | -CH₂- (allyl) | ~4.0 | d | 2H |
| =CH- (allyl) | ~5.9 | m | 1H | |
| =CH₂ (allyl) | ~5.2 | m | 2H | |
| -NH- | ~6.5 | br s | 1H | |
| Allylamine | -CH₂- (allyl) | ~3.3 | d | 2H |
| =CH- (allyl) | ~5.8 | m | 1H | |
| =CH₂ (allyl) | ~5.1 | m | 2H | |
| -NH₂ | ~1.1 | br s | 2H |
Table 2: ¹³C NMR Data (Typical Shifts in CDCl₃)
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | -C F₃ | ~115 (q, ¹JCF ≈ 288 Hz) |
| -C =O | ~157 (q, ²JCCF ≈ 37 Hz) | |
| -C H₂- (allyl) | ~43 | |
| =C H- (allyl) | ~132 | |
| =C H₂ (allyl) | ~118 | |
| Allylamine | -C H₂- (allyl) | ~45 |
| =C H- (allyl) | ~136 | |
| =C H₂ (allyl) | ~115 |
Table 3: IR Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance |
| This compound | N-H Stretch | ~3300 | Medium, sharp |
| C=O Stretch (Amide I) | ~1700 | Strong, sharp | |
| C-F Stretch | ~1100-1250 | Strong, broad | |
| Allylamine | N-H Stretch (primary amine) | ~3300-3400 | Two bands, medium |
| N-H Bend (scissoring) | ~1600 | Medium | |
| C=C Stretch | ~1645 | Medium |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 153.04 | 112 ([M-C₃H₅]⁺), 69 ([CF₃]⁺), 41 ([C₃H₅]⁺) |
| Allylamine | 57.06 | 56 ([M-H]⁺), 42 ([M-CH₃]⁺), 30 ([CH₂NH₂]⁺) |
Experimental Protocols for Deprotection
Several methods can be employed for the deprotection of N-allyl amides. Below are detailed protocols for a common basic hydrolysis method and two widely used transition-metal catalyzed alternatives.
Method 1: Basic Hydrolysis
This method involves the cleavage of the amide bond under basic conditions. While effective, it may not be suitable for substrates with base-sensitive functional groups.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an excess of a base, such as sodium hydroxide (e.g., 2-4 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography if necessary.
Method 2: Palladium-Catalyzed Deprotection
Palladium-catalyzed deallylation is a mild and efficient method that is often compatible with a wide range of functional groups.[1]
Protocol:
-
In a round-bottom flask, dissolve the N-allyl amide (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add an allyl scavenger, such as potassium carbonate (K₂CO₃, 2.0 eq) or a nucleophile like pyrrolidine.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Method 3: Rhodium-Catalyzed Deprotection
Rhodium catalysts offer an alternative for N-allyl deprotection, often proceeding through an isomerization-hydrolysis sequence.[2][3]
Protocol:
-
Dissolve the N-allyl amide (1.0 eq) in an alcohol solvent, such as n-propanol.
-
Add a rhodium catalyst, for instance, rhodium(III) chloride hydrate (RhCl₃·xH₂O, catalytic amount).
-
Heat the reaction mixture to reflux.
-
The reaction involves isomerization of the allyl group to an enamide, followed by in-situ hydrolysis catalyzed by HCl generated from the rhodium salt and alcohol.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Visualization of Workflows and Concepts
References
comparative study of different catalysts for N-Allyl-2,2,2-trifluoroacetamide reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Allyl-2,2,2-trifluoroacetamide is a critical transformation in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoroacetyl and allyl moieties. The efficiency of this N-allylation reaction is highly dependent on the choice of catalyst. This guide provides a comparative overview of various transition metal catalysts that can be employed for this purpose, with a focus on their performance, substrate scope, and mechanistic pathways. While a direct comparative study on a single platform is not extensively available in the current literature, this guide collates and analyzes data from analogous N-allylation and C-N bond-forming reactions involving amides and fluorinated substrates to provide a valuable reference for catalyst selection.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different transition metal catalysts in reactions analogous to the N-allylation of 2,2,2-trifluoroacetamide. The data is extracted from studies on N-allylation of amides, imines, and related nitrogen nucleophiles.
Table 1: Palladium-Catalyzed N-Allylation of Amide Precursors[1]
| Entry | Allyl Source | Amide Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | N-(prop-2-yn-1-yl)benzamide | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | 85 | [1] |
| 2 | 4-Methylphenylboronic acid | N-(prop-2-yn-1-yl)benzamide | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | 82 | [1] |
| 3 | 4-Methoxyphenylboronic acid | N-(prop-2-yn-1-yl)benzamide | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | 90 | [1] |
| 4 | 4-Chlorophenylboronic acid | N-(prop-2-yn-1-yl)benzamide | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | 75 | [1] |
Note: The reaction shown is a hydroarylation of N-propargyl benzamides to form N-allylbenzamides, a closely related transformation.
Table 2: Rhodium-Catalyzed Asymmetric Allylic Amination of β-Fluoroamines[2]
| Entry | Amine | Allylic Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 4-Methoxyaniline | Racemic tertiary allylic trichloroacetimidate | [Rh(COD)Cl]₂, Chiral diene ligand | Toluene | 25 | 24 | 59 | 85 | [2] |
| 2 | Indoline | Racemic tertiary allylic trichloroacetimidate | [Rh(COD)Cl]₂, Chiral diene ligand | Toluene | 25 | 24 | 59 | 91 | [2] |
| 3 | (R)-2-Methylindoline | Racemic tertiary allylic trichloroacetimidate | [Rh(COD)Cl]₂, Chiral diene ligand | Toluene | 25 | 24 | 62 | >99 (dr 17:1) | [2] |
Table 3: Iridium-Catalyzed Asymmetric Allylic Amination
| Entry | Amine | Allylic Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Glycine methyl ester | Allyl carbonate | [Ir(COD)Cl]₂, Chiral phosphoramidite | THF | 50 | 18 | 85 | 95 | [3] |
| 2 | Tryptamine | Allyl alcohol | [Ir(COD)Cl]₂, Chiral phosphoramidite | Toluene | 80 | 24 | 96 | >99 | [3] |
Table 4: Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)[4]
| Entry | Amide | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzamide | Iodobenzene | CuI, (S)-N-Methylpyrrolidine-2-carboxylate, K₃PO₄ | DMSO | 110 | 5 | 85 | [4] |
| 2 | Acetamide | Iodobenzene | CuI, (S)-N-Methylpyrrolidine-2-carboxylate, K₃PO₄ | DMSO | 110 | 5 | 70 | [4] |
| 3 | 2-Pyrrolidinone | 1-Iodo-3,5-dimethylbenzene | CuI, N,N'-Dimethylethylenediamine, K₃PO₄ | Dioxane | 90 | 2 | >95 | [5] |
Note: While not an allylation, the Goldberg reaction is a key copper-catalyzed C-N bond formation with amides and provides a benchmark for reactivity.
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides[1]
To a reaction vessel containing N-(prop-2-yn-1-yl)benzamide (0.2 mmol), phenylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) is added toluene (2 mL). The vessel is sealed and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-allylbenzamide.
General Procedure for Rhodium-Catalyzed Asymmetric Allylic Amination[2]
In a glovebox, a solution of [Rh(COD)Cl]₂ (2.5 mol%) and the chiral diene ligand (5.5 mol%) in toluene (0.5 mL) is stirred for 20 minutes. The racemic tertiary allylic trichloroacetimidate (0.1 mmol) and the amine (0.12 mmol) are then added. The reaction mixture is stirred at 25 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to yield the enantioenriched tertiary β-fluoroamine.
General Procedure for Copper-Catalyzed N-Arylation of Amides[4]
Under an argon atmosphere, a mixture of the amide (10 mmol), aryl iodide (12 mmol), CuI (0.5 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and K₃PO₄ (10 mmol) in DMSO (10 mL) is stirred at 110 °C for 5 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by silica gel chromatography to give the N-arylamide.
Mechanistic Considerations and Visualizations
The mechanisms of these transition metal-catalyzed N-allylation reactions, while varying in their specifics, generally proceed through the formation of a metal-π-allyl complex followed by nucleophilic attack of the amide.
Palladium-Catalyzed Allylation (Tsuji-Trost Type)
The catalytic cycle typically begins with the oxidative addition of an allylic precursor to a Pd(0) complex to form a Pd(II)-π-allyl intermediate. Subsequent nucleophilic attack by the deprotonated amide, followed by reductive elimination, yields the N-allylated product and regenerates the Pd(0) catalyst.
Rhodium and Iridium-Catalyzed Allylation
Rhodium and Iridium catalysts often follow a similar mechanistic manifold involving the formation of a metal-π-allyl intermediate. In the case of asymmetric catalysis, the chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.
Copper-Catalyzed C-N Coupling (Goldberg Reaction)
The mechanism of the copper-catalyzed Goldberg reaction is proposed to involve the formation of a copper-amidate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate furnishes the N-arylated amide and regenerates the active Cu(I) catalyst. While this is an arylation, a similar pathway involving an allyl halide could be envisaged for N-allylation.
Conclusion
The choice of catalyst for the N-allylation of 2,2,2-trifluoroacetamide will depend on the specific requirements of the synthesis, including desired yield, stereoselectivity, cost, and functional group tolerance.
-
Palladium catalysts are well-established for N-allylation reactions and offer a broad substrate scope. The development of new ligands continues to improve their efficiency and selectivity.
-
Rhodium and Iridium catalysts are particularly advantageous for asymmetric synthesis, providing access to chiral N-allylated products with high enantioselectivity.
-
Copper catalysts , while extensively studied for N-arylation, present a more cost-effective and environmentally friendly alternative that warrants further investigation for N-allylation of amides. Their application in analogous C-N bond-forming reactions suggests their potential for this transformation.
-
Ruthenium catalysts , although less commonly reported for direct N-allylation of amides, have shown promise in related C-H functionalization reactions and may offer novel reactivity.
Further research focusing on a direct comparison of these catalytic systems for the synthesis of this compound will be invaluable for the rational design of efficient and selective synthetic routes to this important molecule.
References
- 1. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Orthogonality of the N-Allyltrifluoroacetamide Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is paramount. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removable with high efficiency under specific conditions that leave other functional groups, including other protecting groups, intact. This principle of "orthogonality" is the cornerstone of modern synthetic strategies, enabling the selective manipulation of multifunctional molecules.
This guide provides an objective comparison of the N-allyltrifluoroacetamide (N-ATFA) protecting group with the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the experimental data supporting its orthogonality, providing a clear assessment of its performance and potential applications.
Unveiling the N-Allyltrifluoroacetamide Group: A Hybrid Approach
The N-allyltrifluoroacetamide group combines the features of two distinct functionalities: the trifluoroacetamide and the allyl group. The electron-withdrawing nature of the trifluoroacetyl group modulates the reactivity of the nitrogen atom, while the allyl group offers a unique deprotection pathway via palladium catalysis. This combination presents a potentially orthogonal protecting group strategy.
Comparative Analysis of Protecting Group Stability
The central tenet of orthogonality lies in the selective removal of one protecting group in the presence of others. The following table summarizes the stability of the N-ATFA, Boc, and Fmoc groups under their respective standard deprotection conditions.
| Protecting Group | Deprotection Reagent(s) | Stability of Other Groups Under These Conditions |
| N-Allyltrifluoroacetamide (N-ATFA) | 1. Pd(PPh₃)₄, Phenylsilane 2. NaBH₄, THF/EtOH | Boc: Generally stable to palladium catalysis. Some N-Boc-indoles may show lability with NaBH₄, but Nα-Boc groups are largely stable. Fmoc: Stable to both palladium catalysis and NaBH₄. |
| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | N-ATFA: Expected to be stable. Fmoc: Stable. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF | N-ATFA: Stable. Boc: Stable. |
Experimental Data: A Quantitative Look at Orthogonality
While comprehensive, direct comparative studies on the N-allyltrifluoroacetamide group are limited, existing data for the individual components (allyl and trifluoroacetamide) provide strong evidence for its orthogonality.
Stability of N-Trifluoroacetamide (TFA) Moiety:
A study on the use of the trifluoroacetamide (Tfac) group in solid-phase peptide synthesis demonstrated its robustness to the deprotection conditions for other common protecting groups. The Tfac group was found to be stable to treatment with piperidine and hydrazine, reagents used for Fmoc and other hydrazine-labile protecting groups, respectively.
Stability of the Allyl Group:
The allyl group is known to be stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.
Deprotection of N-ATFA and Compatibility:
The removal of the N-allyl group is typically achieved using palladium(0) catalysts. These conditions are generally mild and orthogonal to most other protecting groups, including Boc and Fmoc. The subsequent removal of the trifluoroacetyl group can be accomplished with reagents like sodium borohydride. While amides are generally stable to NaBH₄ at room temperature, specific substrate sensitivities should be considered.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any protecting group strategy. The following are representative protocols for the introduction and removal of the N-allyltrifluoroacetamide group, alongside standard protocols for Boc and Fmoc for comparison.
Protocol 1: Synthesis of N-Allyl-N-trifluoroacetyl Amino Acid Ester
This protocol describes the palladium-catalyzed N-allylation of an N-trifluoroacetylated amino acid ester.
Materials:
-
N-Trifluoroacetyl amino acid ester (1.0 equiv)
-
Allyl ethyl carbonate (2.0 equiv)
-
[AllylPdCl]₂ (1 mol%)
-
Triphenylphosphine (PPh₃) (4.5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-trifluoroacetyl amino acid ester in anhydrous THF, add triphenylphosphine and [allylPdCl]₂.
-
Add allyl ethyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-allyl-N-trifluoroacetyl amino acid ester.[1]
Yields:
| Amino Acid Derivative | Yield (%) |
| N-TFA-Ala-OMe | 40 |
| N-TFA-Phe-OBn | 70 |
Protocol 2: Deprotection of the N-Allyl Group
This protocol outlines a general procedure for the palladium-catalyzed deallylation of an N-allyl amide.
Materials:
-
N-Allyl protected substrate (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)
-
Phenylsilane (PhSiH₃) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-allyl protected substrate in anhydrous DCM.
-
Add phenylsilane to the solution.
-
Add a catalytic amount of Pd(PPh₃)₄ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous acid and brine, followed by drying and concentration.
-
The crude product can be purified by column chromatography.
Protocol 3: Deprotection of the N-Trifluoroacetyl Group
This protocol describes the removal of the trifluoroacetyl group using sodium borohydride.
Materials:
-
N-Trifluoroacetyl protected substrate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Dissolve the N-trifluoroacetyl protected substrate in a 1:1 mixture of anhydrous THF and EtOH.
-
Add an excess of sodium borohydride to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Standard N-Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium hydroxide (1.0 M aqueous solution)
-
Dioxane and Water
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1.0 M aqueous sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.
Protocol 5: Standard N-Boc Deprotection
Materials:
-
N-Boc protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt.
Protocol 6: Standard N-Fmoc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (1.05 equiv)
-
Sodium bicarbonate (aqueous solution) or Triethylamine (in organic solvent)
-
Dioxane and Water or an organic solvent like DMF
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the N-Fmoc protected amino acid.
Protocol 7: Standard N-Fmoc Deprotection
Materials:
-
N-Fmoc protected amino acid or peptide
-
20% Piperidine in Dimethylformamide (DMF)
Procedure:
-
Treat the N-Fmoc protected substrate with a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or UV-Vis spectroscopy (monitoring the release of the dibenzofulvene-piperidine adduct).
-
Upon completion, wash the product thoroughly with DMF to remove the deprotection reagents.
Visualizing Orthogonality and Workflows
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Orthogonality of N-ATFA, Boc, and Fmoc protecting groups.
Caption: General workflow for peptide synthesis using protecting groups.
Conclusion
The N-allyltrifluoroacetamide protecting group presents a promising orthogonal strategy in organic synthesis. Its stability to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, combined with its unique deprotection pathways, makes it a valuable tool for the synthesis of complex molecules. While more direct comparative quantitative data would be beneficial, the available evidence strongly supports its orthogonality. The detailed protocols provided in this guide offer a starting point for researchers to explore the utility of the N-allyltrifluoroacetamide group in their synthetic endeavors. As with any synthetic methodology, optimization for specific substrates is recommended to achieve the highest yields and purity.
References
N-Allyl-2,2,2-trifluoroacetamide: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Allyl-2,2,2-trifluoroacetamide and its Analogs in Key Synthetic Transformations, Supported by Experimental Data.
This compound has emerged as a versatile building block in organic synthesis, prized for its ability to introduce the valuable trifluoroethylamino motif into a variety of molecular scaffolds. Its unique reactivity, stemming from the interplay between the allyl group and the electron-withdrawing trifluoroacetamide moiety, makes it a substrate of interest in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of this compound with its chlorinated analog, N-allyl-2,2,2-trichloroacetamide, in the context of atom transfer radical cyclization (ATRC), a key transformation for the synthesis of fluorinated and chlorinated lactams.
Atom Transfer Radical Cyclization: A Comparative Overview
Atom transfer radical cyclization (ATRC) is a powerful method for the construction of heterocyclic rings, particularly lactams. The reaction is typically initiated by a transition metal catalyst, which abstracts a halogen atom from the haloacetamide to generate a radical intermediate. This radical then undergoes an intramolecular cyclization onto the pendant allyl group, followed by trapping of the resulting radical by a halogen atom from the oxidized metal catalyst.
A direct comparison of this compound with N-allyl-2,2,2-trichloroacetamide in ATRC reveals key differences in reactivity and product outcomes. While specific comparative studies under identical conditions are limited in publicly available literature, analysis of individual studies on each substrate allows for a qualitative and semi-quantitative comparison.
Key Performance Indicators in ATRC of N-Allylhaloacetamides
| Feature | This compound | N-Allyl-2,2,2-trichloroacetamide | Key Considerations |
| Radical Precursor | Generates a difluoromethylcarbamoyl radical. | Generates a dichloromethylcarbamoyl radical. | The stability and reactivity of the radical intermediate can influence reaction rates and selectivity. |
| Catalysts | Primarily copper and ruthenium complexes. | Commonly catalyzed by copper and ruthenium complexes.[2][3] | Ligand choice on the metal catalyst can significantly impact efficiency and stereoselectivity. |
| Reaction Conditions | Often requires elevated temperatures or microwave irradiation. | Can proceed at room temperature or with heating, including microwave-assisted conditions.[1] | Microwave irradiation can significantly reduce reaction times and improve yields for the trichloro-analog.[1] |
| Product | Forms a difluorinated γ-lactam. | Forms a dichlorinated γ-lactam.[2] | The resulting halogenated lactams are versatile intermediates for further synthetic modifications. |
| Yields | Moderate to good yields have been reported in analogous systems. | Good to excellent yields are commonly reported.[1] | Yields are highly dependent on the substrate, catalyst, and reaction conditions. |
| Stereoselectivity | Stereoselectivity is influenced by the N-substituent and reaction conditions. | Diastereoselectivity can be controlled by the N-substituent and temperature. Chiral catalysts can induce enantioselectivity.[3] | The development of highly stereoselective methods is a key area of research. |
Experimental Protocols: A Closer Look
Detailed experimental protocols for the ATRC of N-allyl-2,2,2-trichloroacetamide are well-documented, providing a template for the development of procedures for its trifluoro-analog.
Ruthenium-Catalyzed ATRC of N-Alkenyl-Tethered Trichloroacetamides[1]
This protocol describes a microwave-assisted synthesis of 3,3-dichloro-γ- and δ-lactams.
Materials:
-
N-alkenyl trichloroacetamide (1.0 mmol)
-
RuCl₂(PPh₃)₃ (0.05 mmol, 5 mol%)
-
Dry toluene (5 mL)
Procedure:
-
To a microwave vial, add the N-alkenyl trichloroacetamide and RuCl₂(PPh₃)₃.
-
Add dry toluene to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for the time specified for the particular substrate (typically 15-60 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired lactam.
Copper-Catalyzed ATRC of N-Allyl Polychloroamides[2]
This protocol describes a "ligand-free-like" copper-catalyzed ATRC.
Materials:
-
N-substituted N-allyl polychloroamide
-
CuCl
-
Solvent (DMF or acetonitrile)
Procedure:
-
Dissolve the N-substituted N-allyl polychloroamide in the appropriate solvent (DMF for N-alkyl amides, acetonitrile for N-sulfonylated amides).
-
Add CuCl (catalyst loading typically ranges from 5 to 20 mol%).
-
Heat the reaction mixture to the appropriate temperature (as determined by optimization for the specific substrate).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Reaction Mechanisms and Logical Relationships
The underlying mechanism for the atom transfer radical cyclization of both this compound and its trichloro-analog is a radical chain process. The key steps are illustrated in the following diagram.
Caption: Generalized mechanism for Atom Transfer Radical Cyclization (ATRC).
Alternative Synthetic Applications
Beyond ATRC, this compound holds potential in other synthetic transformations, leveraging the reactivity of its allyl and trifluoroacetamide functionalities.
-
Photocatalytic Trifluoroethylamination: The trifluoroacetamide group can serve as a precursor to the trifluoroethylamine moiety. Photocatalytic methods could enable the direct addition of the N-allyl-trifluoroethylamino group across alkenes and arenes, providing a novel route to complex fluorinated amines.
-
Heck Reaction: The allyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides. This would allow for the coupling of the trifluoroacetamide-containing fragment to various aromatic and vinylic systems, further expanding its synthetic utility.
-
Minisci Reaction: Under radical conditions, the trifluoroacetamide moiety could potentially be used in Minisci-type reactions for the direct C-H functionalization of heteroarenes.
Future Outlook
This compound is a promising reagent for the synthesis of fluorinated nitrogen-containing compounds. While its applications are still being explored, the well-established chemistry of its chlorinated analog provides a strong foundation for future research. Direct comparative studies are needed to fully elucidate the relative advantages and disadvantages of each reagent in key transformations like ATRC. Furthermore, the development of new catalytic systems and reaction conditions will undoubtedly unlock the full synthetic potential of this versatile building block, providing valuable tools for researchers in the fields of medicinal chemistry and materials science.
References
A Comparative Guide to Drug Synthesis Strategies: N-Allyl-2,2,2-trifluoroacetamide and Its Alternatives
In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is paramount to enhancing the pharmacological profile of lead compounds. N-Allyl-2,2,2-trifluoroacetamide is a bifunctional reagent that offers the potential for introducing both a reactive allyl group and a trifluoroacetamido moiety, features known to modulate lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of synthetic strategies utilizing this reagent's functional components against alternative, more established methods for N-allylation and trifluoroacetylation/trifluoromethylation, supported by experimental data for researchers, scientists, and drug development professionals.
Part 1: The N-Allyl Moiety - A Comparison of N-Allylation Strategies
The N-allyl group is a versatile functional handle in medicinal chemistry, serving as a precursor for the synthesis of complex nitrogen-containing heterocycles or as a pharmacophore itself. While this compound can be envisioned as an N-allylating agent, a variety of other methods are prevalent in the literature.
A hypothetical N-allylation using this compound would likely involve the substitution of the trifluoroacetamide group by a primary or secondary amine. However, more direct and efficient methods for N-allylation have been developed, often employing catalytic systems.
Performance Comparison of N-Allylation Methods
The choice of N-allylation method depends on factors such as substrate scope, desired regioselectivity, and tolerance of other functional groups. Below is a comparison of common N-allylation strategies.
| Method | Typical Catalyst/Reagent | Substrate | Typical Yield | Key Advantages | Disadvantages |
| Dehydrative Allylation | MoO₃/TiO₂ | Allyl alcohol, Amines | Good | Uses readily available starting materials, reusable catalyst. | May require high temperatures. |
| Palladium-Catalyzed Allylic Amination | Pd catalyst, Ligand | Allylic alcohols or chlorides, Amines | High | High yields, well-established, good functional group tolerance. | Requires a pre-functionalized allyl source, potential for metal contamination. |
| Enzymatic N-Allylation | Reductive Aminases | Cinnamic acids, Amines | Moderate to High | Sustainable, uses renewable starting materials, high selectivity.[1] | Limited to specific enzyme substrates, may require specialized equipment. |
| Rhodium-Catalyzed Amination | Rh catalyst | Allylic trichloroacetimidates, Aromatic amines | Good | Excellent regioselectivity for α,α-disubstituted allylic aryl amines. | Requires a specific, pre-activated allyl source. |
Experimental Protocol: Molybdenum-Catalyzed Dehydrative Allylation
This protocol is adapted from a procedure for the dehydrative allylation of amines with allyl alcohol using a solid catalyst.
Materials:
-
Amine (1.0 mmol)
-
Allyl alcohol (2.0 mmol)
-
MoO₃/TiO₂ catalyst (50 mg)
-
Toluene (2 mL)
Procedure:
-
To a reaction vessel, add the amine, allyl alcohol, MoO₃/TiO₂ catalyst, and toluene.
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-allyl amine.
Workflow for N-Allylation of Amines
Caption: General workflow for the N-allylation of amines.
Part 2: The Trifluoroacetamido Moiety - A Comparison of Trifluoroacetylation and Trifluoromethylation Strategies
The trifluoroacetyl group can serve as a protecting group for amines or as a precursor to trifluoromethyl-containing heterocycles, which are highly sought after in drug discovery.[2][3] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity.[4][5]
Performance Comparison of Trifluoroacetylation and Trifluoromethylation Methods
Various reagents exist for the introduction of trifluoroacetyl or trifluoromethyl groups, each with its own advantages and suitable applications.
| Method | Reagent | Substrate | Typical Yield | Key Advantages | Disadvantages |
| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols | High | Highly reactive, readily available. | Can be harsh, may cleave other sensitive functional groups. |
| Trifluoroacetylation | Trifluoroacetic Acid (TFA) + Triphosgene | Aromatic Amines | High | Milder than TFAA, one-pot procedure.[6] | Triphosgene is toxic and requires careful handling. |
| Nucleophilic Trifluoromethylation | TMSCF₃ (Ruppert-Prakash Reagent) | Aldehydes, Ketones, Imines | High | Mild conditions, broad substrate scope, easy to handle liquid.[4][5] | Requires a nucleophilic initiator (e.g., fluoride source). |
| Electrophilic Trifluoromethylation | Togni's Reagents | β-ketoesters, Silyl enol ethers | Good to High | Effective for nucleophilic substrates, can participate in radical pathways.[7] | Can be more expensive than nucleophilic sources. |
| Domino Trifluoromethylation/ Cyclization | CuCF₃ (from Fluoroform) | 2-Alkynylanilines | Good | Direct synthesis of 2-(trifluoromethyl)indoles in one pot.[8] | Substrate scope may be limited to specific precursors. |
Experimental Protocol: Domino Trifluoromethylation/Cyclization for 2-(Trifluoromethyl)indoles
This protocol is adapted from a procedure for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines.[8]
Materials:
-
N-Tosyl-2-alkynylaniline (0.2 mmol)
-
CuCF₃ reagent (pre-generated from fluoroform)
-
TMEDA (tetramethylethylenediamine)
-
Solvent (e.g., DMF)
Procedure:
-
To a dried reaction tube, add the N-tosyl-2-alkynylaniline substrate.
-
Under an inert atmosphere, add the solvent, TMEDA, and the pre-formed CuCF₃ reagent.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-100 °C) for the required time (e.g., 12-24 hours).
-
After completion, quench the reaction with a suitable aqueous solution (e.g., NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 2-(trifluoromethyl)indole.
Pathways to Trifluoromethylated Heterocycles
Caption: Synthetic pathways to trifluoromethylated heterocycles.
Conclusion
This compound represents a potentially useful, bifunctional building block for drug synthesis. However, for the individual transformations of N-allylation and the introduction of a trifluoromethyl group, a wide array of highly efficient and well-documented alternative methods exist. The selection of the optimal synthetic route will depend on the specific molecular target, desired efficiency, and the context of the overall synthetic strategy. While a bifunctional reagent may offer a shortcut in certain synthetic designs, specialized catalytic systems for both N-allylation and trifluoromethylation often provide higher yields, broader substrate scope, and milder reaction conditions, making them the preferred choice in many drug discovery and development programs. This guide serves to highlight these alternatives, enabling researchers to make informed decisions in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Cost-Benefit Analysis of N-Allyl-2,2,2-trifluoroacetamide in Manufacturing: A Comparative Guide
In the landscape of pharmaceutical and agrochemical manufacturing, the selection of appropriate building blocks and reagents is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthesis campaign. N-Allyl-2,2,2-trifluoroacetamide has emerged as a versatile intermediate, primarily utilized for the introduction of an allyl group onto a nitrogen atom (N-allylation).[1] This guide provides a comprehensive cost-benefit analysis of using this compound in manufacturing, offering a direct comparison with alternative N-allylation methods, supported by available experimental data and detailed protocols.
Performance Comparison of N-Allylation Reagents
The trifluoroacetamide group in this compound serves as an activating and protecting group for the allyl amine. This functional group influences the reactivity and handling properties of the reagent. A direct comparison with a conventional and widely used N-allylating agent, allyl bromide, is essential for a thorough evaluation.
| Parameter | This compound | Allyl Bromide | Boc-Allylamine |
| Typical Yield | High (Specific data not available in comparative studies) | Variable (Can be high, but prone to over-alkylation) | Generally high |
| Reaction Time | Moderate (Specific data not available in comparative studies) | Typically shorter reaction times | Moderate |
| Purity of Product | Generally high, monofunctional | Can be lower due to side products (di-allylation, quaternary salts) | High, with a stable protecting group |
| Byproducts | Trifluoroacetamide | Halide salts | Boc deprotection byproducts |
| Handling & Safety | Pungent odor, requires standard laboratory precautions.[1] | Toxic, lachrymator, requires careful handling.[2][3][4][5][6] | Generally stable solid, lower volatility |
| Cost (Lab Scale) | Higher initial cost per gram[7] | Lower initial cost per gram[2][3][4][5][6] | Moderate to high |
Cost-Benefit Analysis
The economic viability of using this compound on a manufacturing scale is a multifaceted consideration that extends beyond the initial purchase price of the reagent.
Cost Considerations:
-
Raw Material Cost: Laboratory-scale pricing indicates that this compound is more expensive per gram than allyl bromide.[2][3][4][5][6][7] However, for industrial-scale production, the cost of goods is influenced by factors such as the complexity of the synthesis of the reagent itself.[8][9]
-
Process Costs: The use of this compound may lead to cleaner reactions with fewer byproducts, potentially reducing the costs associated with purification (e.g., chromatography).[10] In contrast, reactions with allyl bromide can generate multiple products, necessitating more complex and costly purification procedures.
-
Waste Disposal: The generation of halide salt byproducts from allyl bromide reactions requires appropriate waste management, adding to the overall process cost.
-
Safety and Handling: The hazardous nature of allyl bromide may necessitate specialized handling procedures and equipment, contributing to higher operational costs.[2][3][4][5][6]
Benefit Considerations:
-
Selectivity and Yield: The trifluoroacetamide group can offer greater control and selectivity in the N-allylation reaction, potentially leading to higher yields of the desired product and reducing material loss.
-
Process Robustness: The use of a pre-functionalized and protected allylating agent can lead to more reproducible and robust manufacturing processes.
-
Downstream Processing: Cleaner reaction profiles can simplify downstream processing, leading to faster cycle times and increased throughput.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and implementation of a chemical process. Below are representative protocols for N-allylation using this compound and the alternative, allyl bromide.
Protocol 1: Synthesis of an N-Allylated Amine using this compound (General Procedure)
This protocol is a generalized representation based on the reactivity of trifluoroacetamides as protecting groups.
Materials:
-
Substrate (amine)
-
This compound
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the amine substrate in the chosen anhydrous solvent, add the base.
-
Add this compound to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting trifluoroacetamide-protected product is then deprotected.
Deprotection of the Trifluoroacetyl Group: The trifluoroacetyl group can be removed under mild basic conditions.[10]
-
Dissolve the protected amine in a mixture of methanol and water.
-
Add a base such as potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the desired N-allylated amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: N-Allylation of an Aniline using Allyl Bromide
This protocol describes a catalyst-free and highly selective N,N-diallylation of anilines.[11]
Materials:
-
Aniline
-
Allyl bromide
-
Potassium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aniline (0.5 mmol) and potassium carbonate (1.5 mmol) in a mixture of ethanol (2 mL) and water (1 mL).[11]
-
Add allyl bromide (1.5 mmol) to the mixture.[11]
-
Heat the reaction mixture at 70 °C for 2 hours.[11]
-
Monitor the reaction progress by TLC until the complete consumption of the starting aniline.[11]
-
After completion, cool the reaction mixture and add 10 mL of a saturated potassium carbonate solution.[11]
-
Extract the product with ethyl acetate (3 x 10 mL).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel using petroleum ether and ethyl acetate as the eluent to afford the N,N-diallylaniline.[11] This method has been reported to yield up to 99% of the diallylated product.[11]
Visualizing the Synthetic Strategy
The decision-making process for selecting an N-allylation strategy can be visualized as a logical workflow.
Caption: Decision workflow for selecting an N-allylation strategy.
Conclusion
The choice between this compound and other N-allylating agents like allyl bromide for manufacturing purposes is a trade-off between raw material costs, process efficiency, and safety considerations. While this compound may have a higher initial cost, its potential for cleaner reactions, higher selectivity, and simplified downstream processing could offer significant economic advantages in the long run, particularly for high-value products in the pharmaceutical and agrochemical industries. A thorough process-specific evaluation, including pilot-scale runs, is recommended to make an informed decision that aligns with the specific economic and quality targets of the manufacturing campaign. The trifluoroacetyl group offers a unique set of properties, including stability to strongly acidic conditions and mild cleavage conditions, making it a valuable tool in complex syntheses.[10]
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 烯丙基溴 reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. Allyl bromide, CAS No. 106-95-6 - iChemical [ichemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Sigma Aldrich Allyl Bromide 500 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. This compound [oakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Analysis of Manufacturing Costs in Pharmaceutical Companies | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Allyl-2,2,2-trifluoroacetamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of N-Allyl-2,2,2-trifluoroacetamide is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, emphasizing adherence to institutional and regulatory guidelines.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
II. Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][1][2] Attempting to neutralize or dispose of this chemical through standard laboratory drains is improper and can lead to environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Carefully collect any waste this compound, including contaminated materials such as weighing paper, pipette tips, and gloves.
-
Separate solid and liquid waste into designated, compatible, and clearly labeled hazardous waste containers.[4]
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the CAS number: 383-65-3.
-
Indicate all relevant hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and handover.
-
In the event of a spill, contain the material by sweeping or shoveling it into a suitable container for disposal.[3][2] Avoid generating dust. Report all spills to your laboratory supervisor and EHS department.
III. Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound and the closely related compound 2,2,2-Trifluoroacetamide. This information is crucial for proper handling and for the hazardous waste disposal team.
| Property | Value | Source |
| This compound | ||
| CAS Number | 383-65-3 | [5][6][7] |
| Molecular Formula | C5H6F3NO | [7] |
| Boiling Point | 139-140 °C | [7] |
| Flash Point | 48 °C | [7] |
| 2,2,2-Trifluoroacetamide | ||
| CAS Number | 354-38-1 | [3][1] |
| Melting Point | 59 - 70 °C | [1] |
| Boiling Point | 162 - 164 °C | [1] |
| pH | 3.6 | [1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on available safety data for this compound and related compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
References
Personal protective equipment for handling N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of N-Allyl-2,2,2-trifluoroacetamide (CAS No. 383-65-3). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
Physical and Chemical Properties
A clear understanding of the compound's properties is vital for safe handling and storage.
| Property | Value | Source |
| CAS Number | 383-65-3 | ChemScene |
| Molecular Formula | C5H6F3NO | Capot Chemical[6] |
| Molecular Weight | 153.10 | Capot Chemical[6] |
| Appearance | Colorless liquid with a pungent odor | LookChem[5] |
| Boiling Point | 139-140 °C | LookChem[5] |
| Flash Point | 48 °C | LookChem[5] |
| Density | 1.191 g/cm³ | LookChem[5] |
| Storage Temperature | 2-8°C | LookChem[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3] | Prevents skin contact which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2][3] | Avoids inhalation of vapors which may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Engineering Controls:
-
Handling:
-
Storage:
-
Spill Response:
-
Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Waste codes should be assigned by the user based on the application for which the product was used.[2]
-
Do not dispose of down the drain or in regular trash.
-
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in the event of an accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
